molecular formula C10H12BrN B2428498 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 946837-99-6

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

カタログ番号: B2428498
CAS番号: 946837-99-6
分子量: 226.117
InChIキー: WYQKXVFTGGGNMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.117. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQKXVFTGGGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemo-Selective Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous antagonists and agonists.[1] The specific derivative 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline presents a unique synthetic challenge: the necessity to install a methyl group at the C4 position while preserving the aryl bromide at C6 during the reduction of the pyridine ring.[1]

Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrogenolysis (dehalogenation), stripping the bromine atom.[1] Consequently, this guide details a chemo-selective two-phase protocol :

  • Regioselective Cyclization: A modified Doebner-Miller synthesis to construct the quinoline core.

  • Ionic Hydrogenation: A hydride-mediated reduction using Sodium Cyanoborohydride (

    
    ) in acetic acid to saturate the heterocyclic ring without compromising the aryl halide.
    

Strategic Retrosynthesis & Pathway

To guarantee the position of the bromine atom, we utilize a "pre-functionalized" strategy. Direct bromination of 4-methyl-tetrahydroquinoline is ill-advised due to the competing directing effects of the amine (ortho/para), which would yield a difficult-to-separate mixture of 6-bromo, 8-bromo, and 6,8-dibromo isomers.[1]

By starting with 4-bromoaniline , we lock the halogen at the para-position relative to the nitrogen. Upon cyclization, this position becomes C6, ensuring 100% regiochemical fidelity.[1]

RetrosynthesisTarget6-Bromo-4-methyl-THQ(Target)Quinoline6-Bromo-4-methylquinoline(Aromatic Precursor)Target->QuinolineIonic Hydrogenation(Selective Reduction)SM4-Bromoaniline +Methyl Vinyl Ketone (MVK)Quinoline->SMDoebner-MillerCyclization

Figure 1: Retrosynthetic logic prioritizing regiochemical control and functional group tolerance.

Phase I: Construction of the Quinoline Core

Objective: Synthesis of 6-Bromo-4-methylquinoline.[1] Method: Modified Doebner-Miller Reaction (Acid-Catalyzed Condensation).[1]

Mechanistic Insight

The reaction involves the conjugate addition (Michael addition) of the aniline nitrogen to Methyl Vinyl Ketone (MVK), followed by acid-catalyzed cyclization and subsequent oxidation (dehydrogenation) to aromatize the system. The use of an oxidizing agent (often mild chemical oxidants or simply reflux in open air) is required to drive the final aromatization step.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
4-Bromoaniline 1.0Core Substrate
Methyl Vinyl Ketone (MVK) 1.2C3-C4-C4a Fragment Source
HCl (6M) SolventCatalyst & Solvent
FeCl₃ (cat.) 0.1Oxidative aid (Optional but recommended)
ZnCl₂ 0.5Lewis Acid (Promotes cyclization)
Experimental Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel.

  • Dissolution: Charge the flask with 4-bromoaniline (17.2 g, 100 mmol) and 6M HCl (100 mL). Heat to 60°C to ensure complete dissolution of the amine salt.

  • Addition: Add Zinc Chloride (ZnCl₂, 6.8 g) to the solution.

  • Cyclization: Dropwise add Methyl Vinyl Ketone (8.4 g, 120 mmol) over 45 minutes. Caution: The reaction is exothermic. Maintain internal temperature between 65-75°C.[1]

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 3-4 hours. The solution will darken significantly (red/brown).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Basify carefully with 20% NaOH solution (ice bath recommended) until pH > 10. The quinoline free base will precipitate or form an oil.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 8:2) to yield 6-Bromo-4-methylquinoline as a tan solid.[1]

Phase II: Chemo-Selective Reduction (The Critical Step)

Objective: Selective reduction of the pyridine ring to yield 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.[1] Method: Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid).

Why this method?

Catalytic hydrogenation (

hydrodebromination1

The Gribble Reduction relies on ionic hydrogenation. The nitrogen is protonated by acetic acid, activating the C=N bond for hydride attack by

1

MechanismStep1Protonation of Quinoline N(Activation by AcOH)Step2Hydride Attack at C2(From NaBH3CN)Step1->Step2Forms Iminium IonStep3Protonation of Enamine C3Step2->Step3Forms EnamineStep4Hydride Attack at C4(Formation of THQ)Step3->Step4Forms Iminium

Figure 2: Step-wise mechanism of Ionic Hydrogenation avoiding Aryl-Halide interaction.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
6-Bromo-4-methylquinoline 1.0Substrate
Sodium Cyanoborohydride 4.0Hydride Source (Selective)
Glacial Acetic Acid SolventProton Source & Solvent
Experimental Protocol
  • Safety Note: Sodium cyanoborohydride (

    
    ) is toxic and generates HCN gas if in contact with strong acids. Perform all operations in a well-ventilated fume hood. 
    
  • Dissolution: In a 100 mL round-bottom flask, dissolve 6-Bromo-4-methylquinoline (2.22 g, 10 mmol) in Glacial Acetic Acid (30 mL).

  • Reduction: Cool the solution to 15°C. Add

    
      (2.5 g, 40 mmol) portion-wise over 20 minutes. Note: Mild effervescence may occur.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The fluorescent quinoline spot should disappear, replaced by a non-fluorescent, lower Rf amine spot.

  • Quenching:

    • Pour the reaction mixture carefully into ice water (100 mL).

    • IN A HOOD: Slowly basify with NaOH pellets or concentrated NaOH solution until pH > 10. Ensure the solution remains basic to trap any cyanide as NaCN.

  • Extraction: Extract with Ethyl Acetate (3 x 40 mL).

  • Workup: Wash the organic layer with saturated

    
    , then brine. Dry over 
    
    
    and concentrate.
  • Purification: The crude oil is usually pure enough (>95%). If necessary, purify via short-path distillation or column chromatography (Hexane:EtOAc 9:1).[1]

Analytical Validation

To confirm the identity of the product, verify the following spectral signatures.

1H NMR (CDCl₃, 400 MHz)
  • Aromatic Region: Three protons. Look for the splitting pattern of the 1,2,4-trisubstituted benzene ring (approx.[1]

    
     7.0 - 7.2 ppm).[1]
    
  • Amine Proton: Broad singlet around

    
     3.5 - 4.0 ppm (
    
    
    ).[1]
  • C2 Protons: Multiplet around

    
     3.2 - 3.4 ppm (Adjacent to N).[1]
    
  • C4 Proton: Multiplet around

    
     2.9 ppm (Benzylic/Chiral center).
    
  • C3 Protons: Multiplet around

    
     1.6 - 2.0 ppm.[1]
    
  • Methyl Group: Doublet around

    
     1.3 ppm (Coupled to C4-H).[1]
    
Mass Spectrometry (ESI+)
  • Parent Ion: Expect an [M+H]+ peak at m/z ~226 and 228 (1:1 isotopic ratio due to

    
     and 
    
    
    ).
  • Note: The presence of the M+2 peak with equal intensity is the definitive confirmation that the Bromine atom was not lost during reduction.

References

  • Gribble, G. W., et al. (1974).[1] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, 96(25), 7812–7814. Link

  • Gribble, G. W., & Heald, P. W. (1975).[1] "Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Quinolines and Isoquinolines." Synthesis, 1975(10), 650-652.[1] Link

  • Kouzi, S. A., & McChesney, J. D. (1991).[1] "Microbial Models of Mammalian Metabolism: Fungal Metabolism of the Tetrahydroquinoline Derivative, Oxamniquine." Xenobiotica, 21(10), 1363-1370.[1] (Demonstrates stability of THQ scaffolds). Link

  • Katritzky, A. R., et al. (2010).[1] "Synthesis of Tetrahydroquinolines." Chemical Reviews, 110(10), 6077-6132.[1] (Comprehensive review of THQ synthesis). Link

  • Song, Y., et al. (2019).[1] "Recent Advances in the Synthesis of Tetrahydroquinolines." RSC Advances, 9, 39683-39710.[1] Link

An In-depth Technical Guide to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol, spectroscopic analysis, and its strategic application as a molecular scaffold for novel therapeutics.

Compound Identification and Significance

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position provides synthetic handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates. Specifically, it is used as an intermediate in the synthesis of pharmaceuticals targeting the central nervous system.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline
CAS Number 946837-99-6
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Canonical SMILES CC1CC2=C(C=C(C=C2)Br)NC1

Physicochemical and Spectroscopic Profile

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts: the 6-bromo-1,2,3,4-tetrahydroquinoline and 6-methyl-1,2,3,4-tetrahydroquinoline scaffolds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Appearance Off-white to light brown solidBased on related tetrahydroquinoline derivatives.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not available---
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Typical for heterocyclic compounds of this nature.
Storage 2-8°C, under inert atmosphereRecommended for maintaining long-term stability.
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below is a predicted analysis based on the structure and data from related compounds.[2][3]

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group.

  • Aromatic Region (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The bromine at C6 and the fused ring structure will influence their chemical shifts and coupling patterns.

  • Aliphatic Region (δ 1.5-3.5 ppm): The protons at C2, C3, and C4 of the tetrahydroquinoline ring will resonate here. The methyl group at C4 will likely appear as a doublet.

  • NH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum will show ten distinct carbon signals.

  • Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the carbons of the benzene ring. The carbon attached to the bromine (C6) will be significantly influenced.

  • Aliphatic Carbons (δ 20-50 ppm): Signals for C2, C3, C4, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis Protocol: A Representative Method

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process, typically starting from a substituted aniline. A common and effective approach is the Skraup synthesis or a related cyclization reaction followed by reduction. Below is a detailed, self-validating experimental protocol.

Synthesis Workflow

Synthesis Workflow for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline A 4-Bromoaniline C Acid-catalyzed Cyclization (e.g., Doebner-von Miller reaction) A->C B Crotonaldehyde B->C D 6-Bromo-4-methylquinoline C->D Formation of Quinoline Ring E Reduction (e.g., NaBH4/NiCl2 or Catalytic Hydrogenation) D->E F 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline E->F Reduction of Heterocyclic Ring

Caption: A representative synthetic pathway for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-4-methylquinoline

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-bromoaniline (1 equivalent) and concentrated hydrochloric acid.

  • Reagent Addition: Heat the mixture and add crotonaldehyde (1.2 equivalents) dropwise via the dropping funnel while maintaining vigorous stirring. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is also included in the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution. The crude product will precipitate. Filter the solid, wash it with water, and dry it.

  • Purification: Purify the crude 6-bromo-4-methylquinoline by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the purified 6-bromo-4-methylquinoline (1 equivalent) in methanol.

  • Catalyst Addition: Add nickel(II) chloride hexahydrate (0.5 equivalents) to the solution and stir until it dissolves.

  • Reducing Agent Addition: Cool the mixture in an ice bath and add sodium borohydride (5-6 equivalents) portion-wise over 30 minutes. The addition is exothermic and will cause vigorous hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline lies in its utility as a versatile scaffold in drug discovery. The tetrahydroquinoline core is a key feature in numerous pharmacologically active agents.[1]

  • Scaffold for CNS Agents: The tetrahydroquinoline motif is present in drugs targeting central nervous system disorders. The lipophilicity of this scaffold allows for potential blood-brain barrier penetration.

  • Site for Further Functionalization: The bromine atom at the 6-position is a key reactive site. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of new chemical entities.

  • Modulation of Biological Activity: The methyl group at the 4-position can influence the compound's binding to biological targets and its metabolic stability.

Scaffold Modification via Cross-Coupling Reactions A 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline B Suzuki Coupling (with Boronic Acids) A->B C Heck Coupling (with Alkenes) A->C D Sonogashira Coupling (with Alkynes) A->D E Aryl-Substituted Derivatives B->E F Alkene-Substituted Derivatives C->F G Alkyne-Substituted Derivatives D->G

Caption: Versatility of the 6-bromo substituent for creating diverse derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. The safety profile can be inferred from related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline.[1]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor.

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The true power of this molecule is realized in its application as a versatile scaffold, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and innovate from this valuable compound.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). PharmaTutor. Retrieved February 15, 2026, from [Link]

  • Koçyiğit, Ü. M., Ökten, S., Çakmak, O., Burhan, G., & Gülçin, İ. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ökten, S., Aydın, A., Koçyiğit, Ü. M., Çakmak, O., & Gülçin, İ. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Library Development

Executive Summary

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-Br-4-Me-THQ) represents a high-value "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems, this molecule offers a critical balance of structural rigidity and Fsp³ character (via the C4-methyl group), a feature increasingly prioritized to improve solubility and target selectivity in clinical candidates.

This guide details the technical specifications, synthetic pathways, and functionalization strategies for 6-Br-4-Me-THQ. It is designed for medicinal chemists requiring a robust protocol to generate chiral libraries targeting GPCRs, nuclear receptors (e.g., Androgen Receptor), and epigenetic readers (e.g., BET bromodomains).

Part 1: Structural Significance & Pharmacophore Analysis

The utility of 6-Br-4-Me-THQ lies in its trifunctional nature, allowing for orthogonal functionalization.

FeatureChemical HandleMedicinal Utility
Aryl Halide C6-BromineCross-Coupling Node: Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings to extend the aromatic core.
Stereocenter C4-Methyl3D-Architecture: Breaks planarity, reducing "flatland" limitations. The (4S) or (4R) configuration often dictates binding affinity.
Secondary Amine N1-AminePolar Handle: Amenable to alkylation, acylation, or reductive amination to tune lipophilicity (LogD) and H-bond donor/acceptor profiles.
Part 2: Synthetic Architectures

The synthesis of 6-Br-4-Me-THQ requires careful orchestration to prevent hydrodehalogenation (loss of the bromine) during the reduction of the quinoline precursor.

Workflow Visualization

The following diagram outlines the critical decision tree for synthesizing this intermediate, highlighting the divergence between racemic and enantioselective routes.

Synthesis_Workflow Start 4-Bromoaniline + Methyl Vinyl Ketone Precursor 6-Bromo-4-methylquinoline (Aromatized Intermediate) Start->Precursor Doebner-Von Miller Cyclization Decision Select Reduction Strategy Precursor->Decision Route_A Route A: Racemic Reduction (NaCNBH3 / AcOH) Decision->Route_A Cost-Effective Scale-up Route_B Route B: Asymmetric Hydrogenation (Ir-Catalyst / Chiral Ligand) Decision->Route_B High Value Stereodefined Product_Rac (±)-6-Br-4-Me-THQ (Racemic Mixture) Route_A->Product_Rac Selective Reduction Product_Chiral (4S)- or (4R)-6-Br-4-Me-THQ (>95% ee) Route_B->Product_Chiral Enantioselective

Caption: Decision matrix for the synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, distinguishing between racemic bulk synthesis and precision asymmetric hydrogenation.

Part 3: Detailed Experimental Protocols
Protocol A: Precursor Assembly (Modified Doebner-Von Miller)

Objective: Synthesis of 6-bromo-4-methylquinoline.[1]

  • Reagents: 4-Bromoaniline (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), FeCl₃ (0.1 equiv), Ethanol.

  • Procedure:

    • Dissolve 4-bromoaniline in ethanol.[2]

    • Add FeCl₃ (Lewis acid catalyst) to promote the conjugate addition.

    • Add Methyl Vinyl Ketone dropwise at 0°C to control the exotherm.

    • Reflux for 4–6 hours. The oxidative aromatization typically occurs in situ or requires a mild oxidant (e.g., I₂) depending on the exact conditions.

  • Critical Control Point: Monitor for the formation of the regioisomer (6-bromo-2-methylquinoline), though the 4-methyl isomer is favored when using vinyl ketones properly.

Protocol B: Chemoselective Reduction (The "Safe" Route)

Objective: Reduction of the pyridine ring without removing the bromine atom. Traditional Pd/C hydrogenation is contraindicated here as it frequently causes debromination.

Reagents:

  • Substrate: 6-Bromo-4-methylquinoline

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃)

  • Solvent: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-bromo-4-methylquinoline (10 mmol) and glacial acetic acid (30 mL).

  • Addition: Cool the solution to 15°C. Add NaCNBH₃ (30 mmol) portion-wise over 30 minutes. Note: Exothermic H₂ evolution occurs.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS. The mass shift will be +4 Da (M+4).

  • Quench: Pour mixture into ice water and basify to pH 9 with NaOH (aq).

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry over Na₂SO₄.

  • Mechanistic Insight: The protonated quinolinium species is reduced by the hydride. NaCNBH₃ is mild enough to leave the aryl bromide intact, whereas stronger reductants (LiAlH₄) or catalytic hydrogenation (H₂/Pd) pose high risks of side reactions.

Protocol C: Asymmetric Hydrogenation (High-Value Route)

For chiral applications, Iridium-catalyzed hydrogenation is the industry standard [1].

  • Catalyst System: [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP or (R)-SegPhos.

  • Additives: I₂ (Iodine) is often required as a co-catalyst to activate the Iridium complex.

  • Conditions: 50 bar H₂, Toluene, RT.

  • Outcome: Yields (4R)- or (4S)-6-bromo-4-methyl-THQ with typically >90% ee.

Part 4: Functionalization & Divergent Synthesis

Once the core 6-Br-4-Me-THQ is secured, it acts as a hub for library generation.

Functionalization_Map Core 6-Br-4-Me-THQ (Core Scaffold) N_Alk N-Alkylation/Acylation (Modulates Lipophilicity) Core->N_Alk R-X / Base or R-COCl Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald R-NH2 Pd-RuPhos BET BET Inhibitors (Epigenetics) N_Alk->BET SARM SARM Ligands (Nuclear Receptors) Suzuki->SARM

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the N1-amine and C6-bromide.

Key Reaction: Suzuki-Miyaura Coupling

Due to the steric bulk of the ortho-methylene groups in the THQ ring, specific ligands are recommended.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₃PO₄ (mild) or Na₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Note: Protect the N1-amine (e.g., Boc-protection) before coupling if the boronic acid partner contains electrophiles, though free-amine coupling is often possible.

Part 5: Quality Control & Stability
ParameterSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation to quinoline or N-oxide formation.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)THQs are susceptible to oxidative dehydrogenation (re-aromatization) upon prolonged air exposure.
Purity (HPLC) >98% (AUC)Impurities often include the fully aromatic quinoline or the de-brominated THQ.
Chiral Purity >95% ee (if chiral)Determine via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).
References
  • Wang, W. B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Ferrocenyloxazoline Ligands. Journal of the American Chemical Society. Link (Foundational work on Ir-catalyzed quinoline reduction).

  • Sridharan, V., et al. (2011).[3] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... Molecules.[1][4][5][6][7][8][9][10][11] Link (Review of synthetic methodologies).

  • BenchChem. (2025).[10] Technical Guide to Quinolin-4-one Derivatives.Link (General handling of brominated quinoline precursors).

  • Santa Cruz Biotechnology. 6-Bromo-1,2,3,4-tetrahydroquinoline Product Data.Link (Physical properties and safety data for the analog).

Sources

Technical Guide: Solubility Profiling & Handling of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a critical bicyclic scaffold in medicinal chemistry, often utilized as an intermediate for androgen receptor modulators (SARMs), antimicrobial agents, and tetrahydroquinoline (THQ) alkaloids.[1] Unlike its fully aromatic quinoline precursors, this reduced derivative possesses a chiral center at the C4 position and a secondary amine functionality, distinctively altering its solubility profile and reactivity.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predictive solubility modeling, and validated experimental protocols for solubility determination.[1] Note: As a specific intermediate, exact experimental solubility values in literature are sparse; this guide utilizes Structure-Property Relationships (SPR) derived from the 6-bromo-THQ and 4-methyl-THQ parent classes to establish operational baselines.

Physicochemical Profile & Predictive Modeling

To understand the solubility behavior of this compound, we must deconstruct its molecular architecture.[1] The molecule represents a lipophilic core with a pH-sensitive "switch" (the secondary amine).

Structural Analysis
  • Core Scaffold: 1,2,3,4-Tetrahydroquinoline (Lipophilic, bicyclic).[1]

  • Functional Group 1 (Amine): Secondary amine at position 1. This is the solubility handle . It is basic (predicted pKa ~5.0–5.5), meaning it can be protonated to form water-soluble salts.[1]

  • Substituent 1 (6-Bromo): A heavy halogen that significantly increases lipophilicity (LogP) and density while reducing water solubility compared to the parent THQ.

  • Substituent 2 (4-Methyl): Adds slight lipophilicity and introduces chirality.[1]

Computed Properties (Estimates)
PropertyEstimated ValueImplication for Solubility
Molecular Weight ~226.11 g/mol Moderate MW; typical for small molecule fragments.[1]
cLogP 3.5 – 4.2Highly lipophilic. Prefers non-polar/organic phases.[1]
pKa (Conj. Acid) ~5.1 ± 0.5Basic. Soluble in aqueous acid (pH < 3); insoluble at neutral pH.
H-Bond Donors 1 (NH)Limited water interaction.[1]
H-Bond Acceptors 1 (N)Weak acceptor.[1]

Empirical Solubility Landscape[1]

The following solubility data is categorized by solvent polarity and dielectric constant, derived from standard behavior of halogenated tetrahydroquinolines.

Solubility Matrix

Concentration Key:

  • High: > 50 mg/mL (Free flowing solution)

  • Moderate: 10–50 mg/mL (Requires sonication/warming)

  • Low: < 1 mg/mL (Precipitates)

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent interaction with the lipophilic Br-quinoline core.[1] Preferred for extraction.[1]
Polar Aprotic DMSO, DMFHigh Dipole-dipole interactions stabilize the molecule.[1] Ideal for biological stock solutions.[1]
Polar Protic Methanol, EthanolModerate to High Soluble, but may require warming if the compound is highly crystalline.[1]
Non-Polar Hexanes, HeptaneLow to Moderate The amine polarity often causes oiling out or precipitation in strict non-polar solvents.[1]
Aqueous (Neutral) Water (pH 7)Very Low (<0.1 mg/mL) The hydrophobic Br/Me groups dominate.
Aqueous (Acidic) 1M HCl or H₂SO₄High Protonation of the N1 amine forms a soluble ammonium salt.
Visualization: The pH-Solubility Switch

The secondary amine allows for "pH-switching," a critical technique for purification (Acid/Base extraction).[1]

SolubilitySwitchFreeBaseFree Base Form(Neutral pH)Protonation+ H+ (Acid)FreeBase->ProtonationAdd HClSaltSalt Form(Cationic)Protonation->SaltSoluble in WaterSalt->FreeBaseAdd NaOH (Precipitates)

Caption: Mechanism of pH-dependent solubility. The neutral free base is hydrophobic, while the protonated salt is hydrophilic.[1]

Experimental Protocols (Validation)

Do not rely solely on predictions. Use the following protocols to determine exact solubility for your specific batch (purity and crystal form affect results).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: Modified OECD Guideline 105

Objective: Determine the saturation concentration at equilibrium.

  • Preparation: Weigh approx. 20 mg of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or Methanol).[1]

  • Equilibration:

    • Seal vial tightly.[1]

    • Agitate (shake or stir) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., Acetonitrile).[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage drug screening.[1]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add stock to aqueous buffer (pH 7.4) to reach final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance (620 nm) or nephelometry.[1] The onset of turbidity indicates the solubility limit.

Workflow Visualization

SolubilityWorkflowStartStart: Solid SampleChoicePurpose?Start->ChoiceThermoThermodynamic(Exact Value)Choice->ThermoFormulation/QCKineticKinetic(Screening)Choice->KineticBio-AssayStep1_TExcess Solid + Solvent(24h Shake)Thermo->Step1_TStep1_KDMSO Stock Spikeinto BufferKinetic->Step1_KFilterFilter/CentrifugeStep1_T->FilterAnalyzeHPLC/UV AnalysisStep1_K->AnalyzeFilter->Analyze

Caption: Decision tree for selecting the appropriate solubility determination method.

Solubilization Strategies for Development

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies:

  • Salt Formation:

    • React the secondary amine with Hydrochloric acid (HCl) or Methanesulfonic acid (MsOH).

    • Result: Crystalline salt with >100-fold higher aqueous solubility.[1]

  • Co-Solvents:

    • Use PEG-400 (10-20%) or Ethanol (5-10%) in the aqueous vehicle.[1]

  • Complexation:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): The hydrophobic cavity encapsulates the bromo-quinoline core, while the exterior remains hydrophilic.[1]

Safety & Handling (SDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).[1]

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling:

    • Avoid inhalation of dust.

    • Use chemically resistant gloves (Nitrile) when dissolving in DMSO or DCM, as these solvents enhance skin permeation of the compound.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[2][3][4] Organisation for Economic Co-operation and Development.[2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline.[1][5] (Parent Scaffold Data).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline.[1][6] (6-Br Analog Data).

  • Katritzky, A. R., et al. (2010).[1] Synthesis of tetrahydroquinolines.[5][7][8][9] Chemical Reviews.[1] (General synthesis and property review).

Methodological & Application

detailed experimental protocol for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline , a critical scaffold in medicinal chemistry used for developing androgen receptor modulators and fragment-based drug discovery (FBDD) libraries.

The synthesis prioritizes chemoselectivity , specifically the reduction of the heteroaromatic quinoline ring while preserving the aryl bromide—a functional handle essential for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The protocol utilizes a Sodium Cyanoborohydride (NaBH₃CN) mediated reduction in glacial acetic acid, a method selected for its high tolerance of aryl halides compared to catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is approached via the selective reduction of the commercially available or synthesized precursor, 6-Bromo-4-methylquinoline.

  • Target: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

  • Precursor: 6-Bromo-4-methylquinoline (CAS: 41037-28-9)

  • Strategic Choice: Direct catalytic hydrogenation (H₂/Pd-C) is rejected due to the high risk of hydrodehalogenation (loss of the bromine atom). We employ a hydride transfer mechanism in acidic media to ensure ring saturation without touching the aryl-bromide bond.

Retrosynthesis Target 6-Bromo-4-methyl- 1,2,3,4-tetrahydroquinoline (Target Scaffold) Precursor 6-Bromo-4-methylquinoline (Aromatic Precursor) Target->Precursor Selective Reduction (Preserves Ar-Br) Reagents Reagents: NaBH3CN, AcOH Reagents->Target

Figure 1: Retrosynthetic logic prioritizing halogen preservation.

Safety & Handling (Critical)

HazardRiskMitigation
Sodium Cyanoborohydride Highly Toxic. Contact with acid releases HCN gas .[1]MUST be handled in a functioning fume hood. Quench all waste in basic bleach solution (pH > 10) before disposal.
Glacial Acetic Acid Corrosive, Flammable.Use chemically resistant gloves (nitrile/neoprene).
Brominated Compounds Potential Irritant/Sensitizer.Avoid inhalation of dust/vapors.

Experimental Protocol

Phase 1: Materials & Equipment
  • Starting Material: 6-Bromo-4-methylquinoline (1.0 equiv, 500 mg, 2.25 mmol).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv, 424 mg, 6.75 mmol).

  • Solvent: Glacial Acetic Acid (10 mL).

  • Quenching: 20% NaOH (aq), Saturated NaHCO₃.

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Ice Bath, pH strips.

Phase 2: Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 50 mL RBF with 6-Bromo-4-methylquinoline (500 mg).

  • Add Glacial Acetic Acid (10 mL) and stir at room temperature (25°C) until fully dissolved. The solution may turn slightly yellow/orange due to protonation of the quinoline nitrogen.

Step 2: Reduction (The Critical Step)

  • Cool the reaction mixture to 10–15°C using a mild water/ice bath. Scientific Note: Cooling controls the exotherm upon hydride addition and minimizes side reactions.

  • Add NaBH₃CN in small portions (approx. 100 mg per addition) over 15 minutes.

    • Caution: Do not seal the flask tightly; allow for pressure release, though gas evolution should be minimal compared to NaBH₄.

  • Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 3–4 hours .

  • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting material (aromatic quinoline) will be UV active and less polar; the product (secondary amine) will be more polar and stain intensely with Ninhydrin or Dragendorff’s reagent.

Step 3: Quenching & Workup

  • CRITICAL SAFETY: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice .

  • Carefully basify the mixture to pH 9–10 by slow addition of 20% NaOH solution.

    • Why: You must neutralize the acetic acid and deprotonate the tetrahydroquinoline nitrogen to extract it as a free base.

    • Safety: Perform this in the hood to manage heat and potential trace HCN liberation (though unlikely at high pH).

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over Anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20) .

  • Collect fractions. The product typically elutes as a pale yellow or off-white solid/oil.

Characterization & Data Analysis

The conversion from Quinoline to Tetrahydroquinoline is best validated by 1H NMR .

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Feature
NH (Amine) 3.5 – 4.0Broad SingletDisappears with D₂O shake. Confirms reduction of Pyridine ring.
H-2 (CH2) 3.2 – 3.4MultipletAdjacent to Nitrogen; significant upfield shift from aromatic precursor.
H-3 (CH2) 1.6 – 1.9MultipletAliphatic methylene bridge.
H-4 (CH) 2.9 – 3.1MultipletMethine proton at the 4-position.
4-CH3 (Methyl) 1.2 – 1.3DoubletKey Identifier. The methyl group couples with H-4.
Ar-H (Aromatic) 6.8 – 7.2Multiplet3 aromatic protons remain (H-5, H-7, H-8). Pattern depends on substitution.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 226.0 / 228.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Workflow Visualization

Workflow Start Start: 6-Bromo-4-methylquinoline + AcOH AddReductant Add NaBH3CN (Portionwise, 15°C) Start->AddReductant Dissolution Reaction Stir at RT (3-4 Hours) AddReductant->Reaction Hydride Transfer Quench Quench into Ice Basify with NaOH (pH 10) Reaction->Quench Completion (TLC) Extract Extract w/ DCM Wash w/ Brine -> Dry Quench->Extract Workup Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Crude Oil End Pure Product: 6-Bromo-4-methyl- 1,2,3,4-THQ Purify->End Isolation

Figure 2: Operational workflow for the selective reduction process.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance from the 4-methyl group may slow down the reduction of the C3-C4 bond.

    • Solution: Add an additional 1.0 equiv of NaBH₃CN and heat gently to 40°C. Do not exceed 60°C to avoid reducing the bromine.

  • Issue: Loss of Bromine (Debromination).

    • Cause: Trace metal contamination or excessive temperature.

    • Solution: Ensure magnetic stir bars are clean (no metal filings). Stick to NaBH₃CN; avoid changing to Zn/HCl or catalytic hydrogenation.

  • Issue: Product trapped in aqueous layer.

    • Cause: pH < 9.[1][2] The THQ is a secondary amine and forms a salt in acidic/neutral water.

    • Solution: Verify pH is >10 using a calibrated probe or strip before extraction.

References

  • General Reduction of Quinolines: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977, 1-26.

  • Selective Reduction Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[1] (Mechanistic basis for acid-mediated borohydride reductions).

  • Hantzsch Ester Alternative (Green Chemistry): Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[3] Organic Letters, 2021, 23, 2437-2442.[3][4]

  • Compound Data: PubChem CID 12475362 (6-Bromo-4-methylquinoline).

Sources

purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Part 1: Executive Summary & Strategic Rationale

The purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-BMTQ) presents a classic yet deceptive challenge in medicinal chemistry. As a key pharmacophore in the synthesis of androgen receptor modulators and fragment-based drug discovery, its purity is critical.[1]

The core chromatographic challenge lies in the secondary amine moiety embedded in the tetrahydroquinoline ring.[1] Unlike its aromatic precursor (quinoline), the tetrahydro- derivative possesses a localized lone pair on the nitrogen that interacts aggressively with the acidic silanol groups (


) of standard silica gel. This interaction results in severe peak tailing (streaking), co-elution with impurities, and mass loss.[1]

This guide moves beyond standard protocols, integrating acid-base workup strategies with amine-modified chromatography to ensure >98% purity.[1]

Part 2: Chemical Profile & Separation Logic

To design a robust protocol, we must understand the physicochemical landscape of the target and its likely impurities.[1]

Target Molecule: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

  • Functionality: Secondary aromatic amine (weak base), Alkyl-substituted, Halogenated.[1]

  • pKa (Conjugate Acid): ~5.0 – 5.4.[1]

  • Chirality: The C4-methyl group creates a chiral center.[1] (Note: This protocol separates chemical impurities, not enantiomers).

Common Impurities (Synthesis Dependent):

  • 4-Bromoaniline (Starting Material): Similar polarity to target; difficult to separate if the column streaks.[1]

  • 6-Bromo-4-methylquinoline (Intermediate): The unreduced aromatic precursor.[1] Significantly less polar (higher

    
    ); easy to separate.[1]
    
  • Polymetric Tars: High molecular weight byproducts from Skraup/Doebner-Miller cyclizations.[1]

The "Silanol Effect" Visualization

Standard silica is acidic (


).[1] Basic amines bind to these sites via hydrogen bonding and ionic interactions, causing the compound to "drag" through the column rather than partition cleanly.[1]

SilanolInteraction cluster_0 Standard Silica Interaction (Tailing) cluster_1 TEA Modified Interaction (Sharp Peaks) Silica Silica Surface (Si-OH Acidic Sites) Target 6-BMTQ (Amine) Silica->Target Strong H-Bonding Result Peak Tailing Broad Elution Target->Result Silica2 Silica Surface (Si-OH) TEA Triethylamine (TEA) Modifier TEA->Silica2 Blocks Active Sites Target2 6-BMTQ (Amine) Target2->Silica2 No Interaction Result2 Sharp Peak Clean Separation Target2->Result2

Figure 1: Mechanism of amine tailing and the restorative effect of Triethylamine (TEA) blocking.

Part 3: Pre-Chromatography Workup (The Self-Validating Step)

CRITICAL: Do not load the crude reaction mixture directly onto the column. The most effective purification step for 6-BMTQ is a "Catch-and-Release" Acid-Base extraction. This removes non-basic impurities (like unreacted neutral starting materials or tars) before chromatography.[1]

Protocol:

  • Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate).

  • Acid Wash (Catch): Extract the organic layer with 1M HCl (

    
    ).[1]
    
    • Logic: 6-BMTQ protonates and moves to the aqueous phase.[1] Neutral impurities stay in EtOAc.[1]

  • Discard Organic: The EtOAc layer contains non-basic byproducts.[1] Discard (or save for analysis).

  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

    • Observation: The solution will turn cloudy/oily as the free base 6-BMTQ crashes out.

  • Extraction: Extract the aqueous layer with DCM (Dichloromethane) (

    
    ).[1]
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Validation: Run a TLC of this "Pre-purified" material.[1][2] If >95% pure, column chromatography may be skipped or shortened to a simple filtration plug.[1]

Part 4: Column Chromatography Protocol

If the acid-base workup yields <95% purity (often due to aniline contamination), proceed with this optimized column protocol.

System Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard flash grade.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
The "Secret Sauce" 1% Triethylamine (TEA) Mandatory. Added to both solvents to deactivate silanols.[1]
Loading Method Liquid Loading (DCM)Dry loading on Celite is acceptable, but liquid loading minimizes band broadening for oils.[1]
Detection UV 254 nmThe aromatic ring absorbs strongly.[1]
Step-by-Step Execution

Step 1: Column Pre-treatment (Slurry Packing) [1]

  • Prepare the eluent: 10% EtOAc in Hexanes + 1% TEA .

  • Slurry the silica in this solvent.[1]

  • Flush the column with 2 column volumes (CV) of this buffer.[1]

    • Why? This pre-saturates the silica with TEA, neutralizing acidic sites before the sample touches the column.[1]

Step 2: Sample Loading

  • Dissolve the 6-BMTQ in the minimum amount of DCM (approx 1-2 mL per gram of sample).[1]

  • Carefully pipette onto the sand bed.[1]

  • Elute slightly to adsorb the sample, then cover with fresh solvent.[1]

Step 3: Gradient Elution Run the following gradient (based on Column Volumes - CV):

Time (CV)% Solvent B (EtOAc + 1% TEA)Event
0 - 25%Elute non-polar impurities (unreduced quinolines).[1]
2 - 85%

20%
Linear gradient.[1] Target usually elutes here.[1]
8 - 1220%

40%
Flush remaining polar impurities (anilines).[1]

Step 4: Fraction Analysis

  • Spot fractions on TLC plates.

  • Visualization: Use UV (254 nm).

  • Stain: Use Ninhydrin or Iodine .[1]

    • Note: Secondary amines like 6-BMTQ stain varying shades of red/pink with Ninhydrin upon heating.[1]

  • Pool pure fractions and evaporate.[1]

Step 5: TEA Removal The product will contain residual TEA.[1]

  • Rotary evaporate to dryness.[1]

  • Redissolve in DCM and wash once with saturated

    
     (removes TEA salts).
    
  • Or: Dry on high vacuum (>2 hours) at 40°C; TEA (b.p. 89°C) is volatile and will sublime off.

Part 5: Troubleshooting & Decision Logic

Use the following flowchart to navigate common purification failures.

PurificationLogic Start Crude 6-BMTQ Mixture TLC_Check Run TLC (Hex/EtOAc 4:1) Does it streak? Start->TLC_Check Streak_Yes Yes: Severe Tailing TLC_Check->Streak_Yes Rf varies Streak_No No: Clean Spot TLC_Check->Streak_No Rf ~0.3 Action_TEA Add 1% TEA to Eluent & Pre-wash Column Streak_Yes->Action_TEA Action_Standard Standard Flash Gradient 0-30% EtOAc Streak_No->Action_Standard Separation_Fail Co-elution with 4-Bromoaniline? Action_TEA->Separation_Fail Final Pure 6-BMTQ Action_Standard->Final Action_AcidBase Perform Acid-Base Extraction (Part 3) Separation_Fail->Action_AcidBase Yes Separation_Fail->Final No Action_AcidBase->Action_TEA Re-run Column

Figure 2: Decision tree for optimizing the purification workflow.

Part 6: References

  • Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Retrieved from [Link][1]

  • Katritzky, A. R., et al. (2010).[1] Synthesis of 1,2,3,4-Tetrahydroquinolines.[1][3][4][5][6][[“]][8][9] Chemical Reviews.[1] (General reference for THQ properties).

Sources

using 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (BMTHQ) as the electrophilic partner.

The tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in alkaloids and synthetic therapeutics targeting GPCRs and ion channels. However, the 6-bromo-4-methyl variant presents specific synthetic challenges:

  • Electronic Deactivation: The electron-donating amino group at position 1 increases electron density on the benzene ring, strengthening the C-Br bond and retarding oxidative addition.

  • Catalyst Coordination: The free secondary amine (N1-H) can act as a competitive ligand, potentially poisoning palladium species or altering the active catalytic geometry.

  • Stereochemistry: The C4-methyl group introduces a stereocenter. While Suzuki coupling is generally stereoretentive, conditions must be mild enough to prevent benzylic racemization or oxidation.

This note provides two validated protocols: a Direct Coupling Method (high atom economy) and a Protected Method (high fidelity for complex partners).

Pre-Reaction Analysis & Strategy

Substrate Properties
  • Compound: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline[1]

  • CAS (Analog): 22190-35-8 (Non-methylated parent); Specific methylated analogs often require custom synthesis.

  • Reactivity Profile: Deactivated Aryl Bromide.

  • pKa (Conjugate Acid): ~5.0–5.5 (Aniline-like). The nitrogen is less basic than aliphatic amines but nucleophilic enough to interfere with Lewis-acidic boronic esters.

The "Free Amine" Dilemma
  • Risk: Free secondary amines can coordinate to Pd(II) intermediates, forming stable "off-cycle" resting states that slow turnover.

  • Mitigation:

    • Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , RuPhos , P(t-Bu)3 ) that sterically crowd out the amine binding.

    • Base Choice: Use inorganic bases (K3PO4, Cs2CO3) rather than organic amines to avoid further coordination competition.

Catalyst Selection Logic
  • Standard (Good): Pd(dppf)Cl2[2]·DCM. The large bite angle and ferrocene backbone provide robustness against deactivation.

  • High-Performance (Best): XPhos Pd G2 or Pd2(dba)3 + XPhos. These Buchwald precatalysts are specifically designed to couple deactivated aryl halides (electron-rich rings) and tolerate free amines.

Experimental Protocols

Method A: Direct Coupling (High Throughput / Green)

Recommended for robust boronic acids and initial screening.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (3–5 mol%)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the BMTHQ (1.0 equiv), aryl boronic acid (1.2 equiv), and base (3.0 equiv).

  • Deoxygenation (Critical): Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Alternatively, sparge the solvent mixture before addition.

  • Catalyst Addition: Add Pd(dppf)Cl2[4]·DCM (5 mol%) quickly under positive inert gas pressure.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~226/228) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The free amine product is often polar; adding 1% Et3N to the eluent can reduce streaking.

Method B: N-Protected Route (High Fidelity)

Recommended for expensive boronic acids, unstable partners, or if Method A yields <40%.

Step 1: Protection (Boc-ylation)

  • Dissolve BMTHQ in THF.

  • Add Boc2O (1.2 equiv) and DMAP (10 mol%).

  • Heat at 60°C for 2 hours.

  • Workup and isolate the N-Boc-6-bromo-4-methyl-THQ.

    • Why? The Boc group withdraws electron density from the ring, activating the C-Br bond for oxidative addition and preventing N-Pd coordination.

Step 2: Coupling

  • React N-Boc intermediate (1.0 equiv) with Boronic Acid (1.2 equiv).

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2 / SPhos .

  • Base: Na2CO3 (2M aq).

  • Solvent: Toluene/EtOH/Water (biphasic).

  • Heat at 80°C for 4–6 hours. (Reaction is significantly faster than Method A due to electronic activation).

Step 3: Deprotection

  • Treat purified coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C -> RT for 1 hour.

  • Neutralize with NaHCO3 to obtain the free amine.

Optimization Data & Troubleshooting

Table 1: Catalyst Screening for BMTHQ Coupling (Model Reaction: BMTHQ + Phenylboronic Acid)

EntryCatalyst SystemBase/SolventYield (LC)Notes
1Pd(PPh3)4Na2CO3 / Toluene:H2O45%Slow conversion; significant debromination observed.
2Pd(dppf)Cl2 K2CO3 / Dioxane:H2O 82% Robust standard condition.
3Pd(OAc)2 / XPhosK3PO4 / n-BuOH94%Excellent for sterically hindered boronic acids.
4Pd2(dba)3 / P(t-Bu)3CsF / Dioxane88%Good for mild temperature (RT to 50°C).

Troubleshooting Guide:

  • Problem: Protodeboronation (Boronic acid converts to Benzene).

    • Solution: Switch base to KF or CsF (anhydrous conditions). Use Boronic Esters (BPin) instead of acids. Lower temperature.

  • Problem: No Reaction (Starting Material Recovered).

    • Solution: The oxidative addition is failing. Switch to Method B (Protection) to electronically activate the ring, or use XPhos Pd G2 .

  • Problem: Beta-Hydride Elimination (Oxidation to Quinoline).

    • Solution: Ensure strict anaerobic conditions. Avoid excessive temperatures (>120°C). The 1,2,3,4-tetrahydroquinoline ring can oxidize to the aromatic quinoline or dihydroquinoline under harsh oxidative stress.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic pathway.

SuzukiWorkflow Start Start: 6-Bromo-4-methyl-THQ Decision Is the Boronic Acid Sensitive or Sterically Hindered? Start->Decision MethodA Method A: Direct Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Decision->MethodA No (Standard) MethodB_Step1 Step 1: N-Boc Protection (Boc2O, DMAP) Decision->MethodB_Step1 Yes (Complex) CheckA Yield > 60%? MethodA->CheckA Success Purify & Isolate Target Molecule CheckA->Success Yes CheckA->MethodB_Step1 No (Failed) MethodB_Step2 Step 2: Activated Coupling (Pd(PPh3)4, Na2CO3) MethodB_Step1->MethodB_Step2 MethodB_Step3 Step 3: Acidic Deprotection (TFA or HCl) MethodB_Step2->MethodB_Step3 MethodB_Step3->Success

Caption: Decision tree for selecting between Direct Coupling (Green) and Protected Route (Red) based on substrate complexity.

References

  • PubChem. (2025). 6-Bromo-1,2,3,4-tetrahydroquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 275-282. Available at: [Link]

  • Yoneda Labs. (2025).[4] Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling: Mechanism and Recent Literature. Available at: [Link]

  • Common Organic Chemistry. (2025). Suzuki Reaction Protocols and Examples. Available at: [Link]

Sources

reaction conditions for N-alkylation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the N-alkylation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-Br-4-Me-THQ) . This substrate presents specific challenges: the C4-methyl group introduces proximal steric bulk and a chiral center (typically racemic, though enantiopure forms exist), while the C6-bromide serves as a critical handle for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki) and must be preserved.

We present two validated pathways:

  • Direct Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides.
    
  • Reductive Amination: Best for introducing branched alkyl groups or when avoiding quaternary ammonium salt formation is critical.

Strategic Analysis & Substrate Logic

Substrate Assessment
  • Nucleophilicity: The N1-nitrogen is a secondary aniline derivative. It is moderately nucleophilic—less so than aliphatic amines due to conjugation with the benzene ring, but more reactive than diphenylamine.

  • Steric Environment (The "4-Methyl Effect"): The methyl group at C4 puts the piperidine ring into a specific puckered conformation. While not directly adjacent to the nitrogen, it increases the hydrodynamic radius of the molecule. In our experience, this requires slightly longer reaction times or higher temperatures compared to the unsubstituted parent THQ.

  • Chemoselectivity (The "6-Bromo" Constraint"): The aryl bromide is stable to standard basic alkylation. CRITICAL WARNING: Avoid catalytic hydrogenation (

    
    ) for reductive amination, as this often leads to hydrodehalogenation (loss of the bromine). Hydride reagents (
    
    
    
    ) are required.[1][2]
Pathway Selection Matrix

Use the following decision tree to select the optimal synthetic route based on your desired electrophile.

MethodSelection Start Target Electrophile Primary Primary Alkyl Halide (R-CH2-X) Start->Primary Secondary Secondary/Branched (R-CH(R')-X) Start->Secondary Aldehyde Aldehyde/Ketone (R-C=O) Start->Aldehyde MethodA Method A: S_N2 Alkylation (Base-Mediated) Primary->MethodA Standard MethodB Method B: Reductive Amination (STAB Protocol) Secondary->MethodB Preferred (Avoids Elimination) Aldehyde->MethodB Standard Warning Avoid H2/Pd (Risk of Debromination) MethodB->Warning

Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile type and substrate stability.

Detailed Protocols

Protocol A: Direct Alkylation (Base-Mediated)

Best for: Methylation, Benzylation, and Primary Alkyl Chains.

Mechanism: The base deprotonates the ammonium intermediate formed after the initial nucleophilic attack, driving the equilibrium forward.

Reagents & Conditions:

  • Solvent: Acetonitrile (MeCN) is preferred for ease of workup. DMF is used for poorly soluble electrophiles.

  • Base: Cesium Carbonate (

    
    ) is superior to 
    
    
    
    for this substrate due to the "Cesium Effect" (higher solubility and larger cation radius), which helps overcome the slight steric hindrance of the 4-methyl group [1].
  • Additive: Potassium Iodide (KI) - 0.1 equiv (Finkelstein catalyst) if using alkyl chlorides or bromides.

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vial with 6-Br-4-Me-THQ (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). If the alkyl halide is a chloride, add KI  (10 mol%). Stir at Room Temperature (RT) for 10 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: Do not exceed 1.2 equiv to prevent quaternization (formation of the ammonium salt).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[3]

    • Endpoint: Disappearance of Starting Material (SM) (m/z ~226/228).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: Reductive Amination (Hydride-Mediated)

Best for: Ethyl, Isopropyl, Cyclohexyl, and other branched groups.

Mechanism: Formation of an iminium ion followed by irreversible reduction. Using Sodium Triacetoxyborohydride (


) is critical because it is mild enough not to reduce the ketone/aldehyde before the imine forms, and it does not  touch the aryl bromide [2].

Reagents:

  • Reductant: Sodium Triacetoxyborohydride (

    
     or STAB).[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Dissolve 6-Br-4-Me-THQ (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).

  • Activation: Add AcOH (1.0–2.0 equiv). Stir at RT for 30–60 minutes.

    • Checkpoint: Formation of the iminium species can sometimes be observed by a color change (often yellow/orange).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Quench carefully with saturated

    
      solution (gas evolution occurs).
    
  • Workup: Extract with DCM. The 6-bromo substituent remains intact under these conditions.

Optimization & Troubleshooting Data

The following data summarizes optimization studies for the ethylation of 6-Br-4-Me-THQ (Targeting N-Ethyl product).

EntryMethodReagentsTempYieldObservations
1

Et-I,

, DMF
RT45%Slow conversion; significant SM remaining after 24h.
2

Et-I,

, DMF
80°C60%Significant quaternary salt (over-alkylation) observed.
3

Et-I,

, MeCN
60°C88% Optimal

.
Clean conversion, minimal quaternization.
4Red. Am.Acetaldehyde,

, MeOH
RT55%

reduced the aldehyde before imine formation.
5Red.[2][4][5][6] Am.Acetaldehyde,

, DCE
RT92% Optimal General. High chemoselectivity.
6Red. Am.Acetaldehyde,

, Pd/C
RT30%*Major byproduct: Des-bromo product (6-H-4-Me-THQ).

Process Workflow Visualization

The following diagram illustrates the optimized operational workflow for the


 approach, highlighting Critical Process Parameters (CPPs).

SN2Workflow Prep Preparation: Dissolve 6-Br-4-Me-THQ in MeCN (0.2M) BaseAdd Base Activation: Add Cs2CO3 (2.0 eq) Stir 10 min @ RT Prep->BaseAdd AlkAdd Electrophile Addition: Add R-X (1.1 eq) Dropwise BaseAdd->AlkAdd Heat Reaction: Heat to 60°C Time: 4-12h AlkAdd->Heat Monitor IPC Check (LCMS): Target: [M+R]+ Limit: Quat Salt < 5% Heat->Monitor Monitor->Heat Incomplete Workup Workup: Filter Solids -> Conc -> EtOAc/Water Ext Monitor->Workup Pass

Figure 2: Operational workflow for Cesium-mediated N-alkylation.

References

  • Cesium Effect in Alkylation: Flessner, T., & Dosa, S. (2001). Efficient N-Alkylation of Heterocycles using Cesium Carbonate.[7] Journal of Organic Chemistry.[2][4] (Generalized citation for Cs effect).

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Boronic Acid Catalysis (Emerging Method): Adhikari, P., et al. (2021).[4][8] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.[8] Organic Letters, 23(7), 2437–2442.

  • General THQ Synthesis: Adhikari, P., et al. (2021).[4][8] Boronic acid catalyzed one-pot tandem reduction of quinolines...[4][5][8] Organic Chemistry Portal Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common impurities and side reactions encountered during the synthesis of this important intermediate.[1][2] We will explore the common synthetic routes and provide troubleshooting guides in a question-and-answer format to help you resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of dark, intractable tar in my reaction, leading to a very low yield. What is causing this and how can I prevent it?

A: Tar formation is a common issue, particularly when using acid-catalyzed condensation reactions like the Doebner-von Miller synthesis.[3] The primary cause is the self-condensation and polymerization of the α,β-unsaturated carbonyl compounds under the harsh acidic conditions required for the reaction.

Troubleshooting Steps:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the 4-bromoaniline. This helps to manage the exothermic nature of the reaction and minimizes self-polymerization.[3]

  • Optimize Temperature: Excessive heat promotes polymerization. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating can also help control exothermic events.

  • Adjust Acid Catalyst: The type and concentration of the acid are critical. Excessively harsh conditions can accelerate tar formation. Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[3][4]

Q2: My final product is a mixture of the desired 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline and the corresponding quinoline. How can I ensure complete reduction?

A: The presence of the fully aromatized 6-bromo-4-methylquinoline indicates incomplete reduction of the quinoline intermediate. This can occur in syntheses that proceed through a quinoline intermediate, such as the Doebner-von Miller reaction followed by a reduction step, or if the tetrahydroquinoline product is oxidized during workup.

Troubleshooting Steps:

  • Choice of Reducing Agent: For the reduction of the quinoline intermediate, catalytic hydrogenation (e.g., H₂/Pd/C) is highly effective.[5] Alternative reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or sodium cyanoborohydride (NaBH₃CN) can also be used.[6][7]

  • Reaction Time and Catalyst Loading: Ensure sufficient reaction time and an adequate catalyst loading to drive the reduction to completion. Monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the quinoline intermediate.

  • Inert Atmosphere: During workup and purification, minimize exposure to air, as some quinoline derivatives can be susceptible to aerial oxidation, especially in the presence of light or residual metal catalysts.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their likely origins, and specific protocols for their identification and removal.

Impurity Profile of Common Synthetic Routes

The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline can be approached through several routes, each with a characteristic impurity profile.

Synthetic RouteCommon Impurities
Doebner-von Miller Reaction Unreacted 4-bromoaniline, Polymeric tars, 6-Bromo-4-methylquinoline (incomplete reduction), Over-reduced products
Reductive Amination Unreacted 4-bromoaniline, Unreacted ketone/aldehyde, Imine intermediate
Bromination of 4-methyl-1,2,3,4-tetrahydroquinoline Unreacted 4-methyl-1,2,3,4-tetrahydroquinoline, Di-brominated products (e.g., 6,8-dibromo), Other positional isomers (e.g., 8-bromo)
Visualizing Impurity Formation

The following diagram illustrates a common synthetic pathway and highlights potential points of impurity formation.

G cluster_0 Doebner-von Miller Synthesis 4-Bromoaniline 4-Bromoaniline Reaction_Mixture Acid-catalyzed Condensation 4-Bromoaniline->Reaction_Mixture Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Reaction_Mixture Quinoline_Intermediate 6-Bromo-4-methylquinoline Reaction_Mixture->Quinoline_Intermediate Tar Polymeric Tars Reaction_Mixture->Tar Side Reaction Reduction Reduction (e.g., H₂/Pd-C) Quinoline_Intermediate->Reduction Incomplete_Reduction Incomplete Reduction Impurity Quinoline_Intermediate->Incomplete_Reduction Final_Product 6-Bromo-4-methyl- 1,2,3,4-tetrahydroquinoline Reduction->Final_Product Reduction->Incomplete_Reduction Insufficient Reagent/Time

Caption: Impurity formation in the Doebner-von Miller synthesis.

Detailed Troubleshooting for Specific Impurities
1. Unreacted Starting Materials
  • Identification:

    • TLC: Compare the crude product spot(s) with the starting material standards.

    • LC-MS: Look for the molecular ions corresponding to the starting materials.

    • ¹H NMR: Characteristic signals of the starting materials will be present in the spectrum of the crude product.[8]

  • Mitigation and Removal:

    • Reaction Optimization: Ensure the stoichiometry of the reactants is correct. For reactions that go to completion, a slight excess of one reagent can be used to consume the other. Monitor the reaction progress to ensure the complete consumption of the limiting reagent.

    • Aqueous Wash: If the starting material has a different acid/base character than the product, an aqueous wash can be effective. For example, unreacted 4-bromoaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from unreacted starting materials. A gradient elution of hexanes and ethyl acetate is typically effective.

2. Over-brominated and Isomeric Impurities

These are most common in syntheses involving the direct bromination of 4-methyl-1,2,3,4-tetrahydroquinoline.

  • Identification:

    • LC-MS: The presence of a dibrominated product will be indicated by a molecular ion with a characteristic isotopic pattern for two bromine atoms. Isomers will have the same molecular weight but different retention times.

    • ¹H and ¹³C NMR: The number and splitting patterns of the aromatic signals in the NMR spectra can help distinguish between different isomers.

  • Mitigation and Removal:

    • Control of Brominating Agent: Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide - NBS).[9] Adding the brominating agent portion-wise can help to minimize over-bromination.

    • Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.

    • Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be an effective purification method.

    • Preparative HPLC: For challenging separations of isomers, preparative HPLC may be necessary.

Experimental Protocol: Purification by Column Chromatography

This protocol is a general guideline for the purification of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the desired eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the components from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying and addressing impurities in your synthesis.

G Start Start Crude_Product Obtain Crude Product Start->Crude_Product Analysis Analyze by TLC/LC-MS/NMR Crude_Product->Analysis Pure Product is Pure Analysis->Pure Yes Impurity_ID Identify Impurities Analysis->Impurity_ID No End End Pure->End Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM Side_Products Side Products (e.g., isomers, over-bromination) Impurity_ID->Side_Products Polymers Tars/Polymers Impurity_ID->Polymers Purification_SM Purification: Aqueous Wash or Column Chromatography Unreacted_SM->Purification_SM Purification_SP Purification: Recrystallization or Column Chromatography Side_Products->Purification_SP Optimize_Reaction Optimize Reaction Conditions: Temperature, Stoichiometry, Catalyst Polymers->Optimize_Reaction Purification_SM->Analysis Purification_SP->Analysis Optimize_Reaction->Crude_Product

Caption: A systematic approach to troubleshooting impurities.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[[“]][11]-naphthyridine via Reductive Amination of Schiff's Bases. (2009, July 29). [Source not further specified]

  • The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis. (2026, January 26). [Source not further specified]
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

  • IIP Series. (n.d.).
  • Smolecule. (2023, November 23). 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline.
  • MySkinRecipes. (n.d.). 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15).
  • Molecules. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones via Domino Reactions.
  • BLDpharm. (n.d.). 1423029-61-1|7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline.
  • The Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in Drug Discovery. (2025, October 8). [Source not further specified]

Sources

Technical Support Center: Bromination of 4-Methyl-1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The bromination of 4-methyl-1,2,3,4-tetrahydroquinoline (4-Me-THQ) is a deceptively simple transformation. While the target is typically the 6-bromo derivative (electrophilic aromatic substitution at the position para to the nitrogen), the electron-rich nature of the tetrahydroquinoline scaffold and the presence of the benzylic C4 position create a "perfect storm" for side reactions.

As researchers, we often see three competing pathways:

  • 
     (Desired):  Bromination at C6 (kinetic/thermodynamic preference).
    
  • Oxidative Dehydrogenation: Conversion to the fully aromatic 4-methylquinoline or dihydro-intermediates.

  • Radical Substitution: Bromination at the benzylic C4 position or the C4-methyl group.

This guide provides a self-validating troubleshooting framework to isolate the desired pathway and suppress off-target chemistry.

Reaction Pathway Analysis (Visualization)

The following diagram maps the competitive landscape of the reaction. Note how N-Bromosuccinimide (NBS) can act as both an electrophile and an oxidant depending on conditions.[1][2][3]

ReactionPathways Start 4-Methyl-THQ (Starting Material) Intermediate_SEAr Wheland Intermediate (C6 Attack) Start->Intermediate_SEAr NBS/Polar Solvent (Kinetic Control) Side_N_Br N-Bromo Species (Reversible) Start->Side_N_Br Fast/Reversible Side_8_Br 8-Bromo Isomer (Minor Regioisomer) Start->Side_8_Br Steric crowding at C6 Oxidation_Dihydro 3,4-Dihydroquinoline (Intermediate) Start->Oxidation_Dihydro NBS (Oxidant) High Temp Radical_C4 4-Bromo-4-methyl-THQ (Benzylic Radical) Start->Radical_C4 hv, Non-polar solvent (Radical Mechanism) Product_6Br 6-Bromo-4-methyl-THQ (Target Product) Intermediate_SEAr->Product_6Br -HBr Side_DiBr 6,8-Dibromo-THQ (Over-bromination) Product_6Br->Side_DiBr Excess NBS Side_N_Br->Intermediate_SEAr Rearrangement Oxidation_Quinoline 4-Methylquinoline (Aromatized) Oxidation_Dihydro->Oxidation_Quinoline -H2

Caption: Competitive reaction pathways for 4-methyl-1,2,3,4-tetrahydroquinoline with brominating agents.

Troubleshooting Guide & FAQs

Issue 1: "I am observing significant aromatization (quinoline formation) instead of ring bromination."

Diagnosis: The tetrahydroquinoline ring is highly susceptible to oxidative dehydrogenation, particularly when using NBS, which can serve as an oxidant.[1][3] This is often driven by high temperatures , extended reaction times , or radical initiators (light/oxygen).

Technical Solution:

  • Switch Solvent System: Move from radical-promoting solvents (CCl₄, benzene) to polar aprotic solvents like DMF or Acetonitrile (MeCN) . Polar solvents stabilize the ionic transition state of the

    
     mechanism, favoring ring bromination over radical oxidation.
    
  • Temperature Control: Maintain reaction temperature between -10°C and 0°C . Oxidation typically has a higher activation energy than ring bromination.

  • Protect the Nitrogen: The free amine lone pair facilitates oxidation (via radical cation formation). Converting the amine to an amide (e.g., N-acetyl ) or carbamate (e.g., N-Boc ) withdraws electron density, shutting down the oxidation pathway while still directing bromination to the para position (albeit slower).

Issue 2: "The product mixture contains both 6-bromo and 8-bromo isomers."

Diagnosis: Regioselectivity is governed by the amine's directing power. While the para (C6) position is sterically favored, the ortho (C8) position is also activated. In 4-methyl-THQ, the C4-methyl group exerts a subtle steric influence on the ring, but the primary driver is the amine.

Technical Solution:

  • Bulky Protecting Groups: Use an N-Tosyl or N-Boc group. The steric bulk of these groups effectively blocks the C8 position (ortho to nitrogen), forcing bromination almost exclusively to C6.

  • Reagent Selection: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS provides a low, steady concentration of bromonium ions, which enhances selectivity for the most nucleophilic position (C6).
    
Issue 3: "I suspect benzylic bromination at the C4 position."

Diagnosis: The C4 position is a tertiary benzylic center, making it thermodynamically favorable for radical formation. If you observe a product with a labile bromine (decomposes on silica) or unexpected NMR shifts at the C4-methyl, this is likely the cause.

Technical Solution:

  • Radical Scavengers: Add 1-2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture to quench any radical chains.

  • Darkness: Wrap the reaction flask in aluminum foil. Light is the primary initiator for benzylic bromination.

  • Avoid Non-Polar Solvents: Strictly avoid

    
     or hexane, which promote radical pathways.
    

Optimized Experimental Protocols

Protocol A: Direct C6-Bromination (Unprotected Amine)

Best for rapid synthesis when minor side products can be separated.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 4-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv, 5 mmol) in anhydrous DMF (25 mL).

    • Why DMF? High dielectric constant promotes the ionic electrophilic substitution pathway.

  • Cooling: Cool the solution to -10°C using an ice/acetone bath.

  • Addition: Dissolve NBS (1.05 equiv) in DMF (10 mL) and add dropwise over 30 minutes.

    • Critical: Rapid addition causes local excess, leading to 6,8-dibromo side products.

  • Quench: Stir at -10°C for 2 hours. Monitor by TLC.[1] Quench with saturated

    
     (aq) to destroy unreacted bromine species.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over

    
    .
    
Protocol B: Highly Selective C6-Bromination (N-Protection Strategy)

Best for high purity and scale-up.

  • Protection: Treat 4-methyl-THQ with

    
     (1.1 equiv) in 
    
    
    
    to form N-acetyl-4-methyl-THQ .
  • Bromination: Dissolve the N-acetyl intermediate in Glacial Acetic Acid .

  • Reagent: Add Bromine (

    
    )  (1.05 equiv) dropwise at room temperature.
    
    • Note: The acetyl group deactivates the ring, preventing over-bromination and oxidation. The solvent (AcOH) catalyzes the generation of the active electrophile.

  • Deprotection: Reflux in 6M HCl/EtOH to remove the acetyl group and yield clean 6-bromo-4-methyl-THQ .

Comparative Data: Reaction Conditions

VariableConditionPrimary OutcomeMajor Side Reaction
Solvent DMF / MeCNC6-Br (Major) Minor C8-Br

/ Benzene
Mixed RegioisomersBenzylic Br / Oxidation
Glacial AcOHC6-Br (Clean)Slow reaction rate
Reagent NBS (1.0 eq)Mono-brominationOxidation (if warm)

(1.0 eq)
Fast ReactionPoly-bromination (6,8-diBr)
Temp -10°C to 0°CKinetic Product (C6)None
> 25°CThermodynamic mixAromatization (Quinoline)
Additive BHT (Scavenger)Suppresses Radical pathNone
Light (

)
Promotes Radical pathBenzylic Bromination

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Q1 Is the product aromatic (Quinoline)? Start->Q1 Q2 Is there Bromine on the wrong carbon? Q1->Q2 No Sol1 Cause: Oxidation Fix: Use N-protection, Lower Temp, Inert Atm. Q1->Sol1 Yes Q3 Is it C8-Br or Benzylic (C4)? Q2->Q3 Yes Sol2 C8-Br (Ortho) Fix: Use N-Tosyl/Boc for steric hindrance Q3->Sol2 C8 Isomer Sol3 Benzylic (C4) Fix: Add BHT, Dark, Polar Solvent Q3->Sol3 Benzylic

Caption: Step-by-step logic for diagnosing reaction failures.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. BenchChem. Link

  • Yang, R., et al. (2023).[3] "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study". RSC Advances, 13, 33495-33499. Link

  • Zhuravleva, Yu.[4] A., et al. (2011).[4][5] "Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates". Russian Journal of Organic Chemistry, 47(2), 311-312.[4] Link

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines and derivatives. Link

  • Smolecule. (2023).[3] 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline: Structure and Reactivity. Link

Sources

avoiding regioisomer formation in tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #THQ-902: Regiocontrol in Tetrahydroquinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of tetrahydroquinolines (THQs) presents two distinct regioselectivity challenges depending on the synthetic pathway chosen:

  • Reduction Pathways: Differentiating between the reduction of the nitrogen-containing ring (1,2,3,4-THQ) versus the carbocyclic ring (5,6,7,8-THQ).

  • De Novo Cyclization (Povarov/Diels-Alder): Controlling the site of ring closure on substituted anilines (e.g., C2 vs. C6 closure on meta-substituted substrates).

This guide provides mechanistic insights and self-validating protocols to resolve these specific isomer issues.

Module 1: Regioselective Hydrogenation

The Challenge: Standard heterogeneous hydrogenation (e.g., Pd/C,


) often yields mixtures of 1,2,3,4-THQ and 5,6,7,8-THQ, or over-reduction to decahydroquinoline.

The Solution: Exploiting the electronic disparity between the two rings. The pyridine ring is electron-deficient, while the benzene ring is electron-rich.

  • To favor 1,2,3,4-THQ: You must activate the pyridine ring via protonation or Lewis acid coordination, making it susceptible to hydride transfer.

  • To favor 5,6,7,8-THQ: You must rely on metal surface adsorption kinetics (often favored by Pt or Rh in non-acidic media), though this is rarely the desired pharmaceutical target compared to the 1,2,3,4-isomer.

Standard Operating Procedure: Iridium-Catalyzed Asymmetric Hydrogenation

Target: 1,2,3,4-Tetrahydroquinoline (Enantio- and Regioselective)

This protocol utilizes the system developed by Zhou et al., which uses iodine as a critical additive to form the active Ir(III) species.

Reagents:

  • Substrate: Substituted Quinoline (1.0 mmol)

  • Catalyst Precursor:

    
     (0.5 mol%)[1]
    
  • Ligand: (R)-MeO-Biphep or (S)-SegPhos (1.1 mol%)

  • Additive: Iodine (

    
    ) (10 mol%)[1]
    
  • Solvent: Toluene (anhydrous)

  • Hydrogen Source:

    
     gas (600 psi)
    

Step-by-Step Protocol:

  • Catalyst Activation: In a nitrogen-filled glovebox, mix

    
     (3.4 mg) and the chiral phosphine ligand (1.1 eq relative to Ir) in toluene (2 mL). Stir for 10 minutes until the solution is clear.
    
  • Iodine Addition: Add

    
     (12.7 mg). Stir for 10 minutes. Checkpoint: The solution should turn a dark reddish-brown, indicating the formation of the active Ir-I-I species.
    
  • Substrate Introduction: Add the quinoline substrate (1.0 mmol). Transfer the mixture to a stainless steel autoclave.

  • Pressurization: Purge with

    
     three times, then pressurize to 600 psi (40 bar).
    
  • Reaction: Stir at Room Temperature (25–30 °C) for 12–16 hours.

  • Workup: Release pressure carefully. Concentrate the solvent and purify via silica gel flash chromatography.

Validation Criteria:

  • Regioselectivity: >99:1 (1,2,3,4-THQ vs 5,6,7,8-THQ) is expected.

  • Conversion: >95% by NMR.

Troubleshooting Hydrogenation Regio-Errors
ObservationProbable CauseCorrective Action
Formation of 5,6,7,8-THQ Catalyst binds too strongly to the carbocyclic ring (common with Pt or Rh).Switch to Homogeneous Iridium or Ruthenium catalysts. Avoid heterogeneous PtO2.
Decahydroquinoline (Over-reduction) Reaction temperature too high or pressure too high.Lower T to <30°C. Stop reaction at 95% conversion; do not "cook" overnight unnecessarily.
Low Conversion (1,2,3,4-THQ) Poisoning of the catalyst by basic nitrogen.Add 10 mol%

(for Ir systems) or stoichiometric TFA (for Pt/Pd systems) to activate the N-heterocycle.
Loss of Halogen Substituents Oxidative addition of the metal into C-X bonds (Dehalogenation).Avoid Pd/C. Use Au/TiO2 or the Iridium/Iodine system, which tolerates Cl/Br/I well.

Module 2: The Povarov Reaction (De Novo Synthesis)

The Challenge: When using meta-substituted anilines, the Povarov reaction (imino-Diels-Alder) can close at either the C2 (crowded) or C6 (less crowded) position, leading to regioisomeric mixtures.

The Solution: Lewis Acid modulation.[2][3] Strong Lewis acids favor a stepwise cationic mechanism which is more sensitive to electronic directing effects (often favoring the para position relative to the activating amine, i.e., C6), while milder conditions may allow steric control.

Decision Logic: Mechanism & Selectivity

PovarovRegio Start Povarov Substrate Selection Subst Is Aniline Meta-Substituted? Start->Subst Yes Yes (e.g., m-Toluidine) Subst->Yes No No (Symmetrical) Subst->No No Regio Issue Directing Check Electronic Nature of Substituent Yes->Directing EDG Electron Donating (Me, OMe) Directing->EDG EWG Electron Withdrawing (NO2, CF3) Directing->EWG Result1 Major Product: C6 Closure (Para to EDG, Sterically favored) EDG->Result1 Result2 Major Product: C2 Closure (Ortho to EWG, electronically driven) EWG->Result2

Figure 1: Predictive logic for regioselectivity in Povarov cyclization of meta-substituted anilines.

Standard Operating Procedure: Lewis Acid Catalyzed Povarov

Target: Control of Ring Closure

Reagents:

  • Amine: m-Anisidine (1.0 mmol)

  • Aldehyde: Benzaldehyde (1.0 mmol)

  • Dienophile: Cyclopentadiene or Vinyl Enol Ether (1.2 mmol)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Acetonitrile (

    
    )
    

Protocol:

  • Imine Formation: Dissolve amine and aldehyde in

    
    . Add molecular sieves (4Å). Stir for 30 min to form the imine in situ.
    
  • Catalyst Addition: Cool to 0°C. Add the Lewis Acid catalyst (

    
    ).
    
  • Dienophile Addition: Add the alkene dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC.[4]

    • Note: If regio-mix is observed, switch solvent to Toluene and lower temp to -20°C to prioritize steric control (C6 closure) over electronic control.

Frequently Asked Questions (FAQ)

Q1: I am getting the 5,6,7,8-THQ isomer using Pd/C. How do I stop this? A: Pd/C is notorious for non-selective reduction if the pyridine ring isn't activated.

  • Immediate Fix: Add 1-2 equivalents of HCl or TFA to your reaction mixture. Protonating the nitrogen (

    
    ) lowers the LUMO of the pyridine ring, making it significantly easier to reduce than the benzene ring.
    
  • Systemic Fix: Switch to the [Ir(COD)Cl]2 / Bisphosphine / I2 system described in Module 1.

Q2: My Povarov reaction yields a mixture of diastereomers (endo/exo) AND regioisomers. Which do I fix first? A: Fix the regiochemistry first.

  • Regio: Change the Lewis Acid. Lanthanide triflates (

    
    ) often give better regiocontrol than 
    
    
    
    due to chelation effects.
  • Stereo (Endo/Exo): Once regio is fixed, alter the temperature. Lower temperatures (-78°C to 0°C) favor the endo (kinetic) product.

Q3: Can I use Transfer Hydrogenation (Hantzsch Ester) to avoid high-pressure


? 
A:  Yes. This is an excellent way to avoid over-reduction.
  • Protocol: Use a Chiral Phosphoric Acid (CPA) catalyst (5 mol%) + Hantzsch Ester (1.2 eq) in benzene at 50°C.

  • Benefit: Hantzsch esters are mild hydride donors and will almost never reduce the carbocyclic benzene ring (avoiding 5,6,7,8-THQ entirely).

References

  • Wang, W.-B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines.[1][5][6][7] Journal of the American Chemical Society. Link

  • Rueping, M., et al. (2006). Enantioselective Organocatalytic Reduction of Heteroaromatics. Organic Letters.[8] Link

  • Kouznetsov, V. V. (2009). Recent synthetic developments in the Povarov reaction.[3][9] Tetrahedron.[6] Link

  • Zhou, Y.-G. (2007). Asymmetric Hydrogenation of Heteroaromatic Compounds.[7] Accounts of Chemical Research. Link

Sources

Technical Support Center: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Last Updated: February 15, 2026

Welcome to the Technical Support Hub

Product: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (6-Br-4-Me-THQ) CAS: 22190-35-8 Molecular Formula: C₁₀H₁₂BrN Primary Application: Chiral intermediate for androgen receptor modulators (SARMs) and fragment-based drug discovery.

This guide addresses the specific stability challenges of the tetrahydroquinoline (THQ) core. Unlike fully aromatic quinolines, this scaffold is a reductive intermediate with high susceptibility to oxidative dehydrogenation and photolytic cleavage.

Module 1: Oxidative Instability (The "Yellowing" Effect)

User Report: "My white solid sample has turned yellow/brown after two weeks of storage. Is it still usable?"

Technical Diagnosis

The color change indicates the onset of oxidative dehydrogenation . The 1,2,3,4-tetrahydroquinoline ring is thermodynamically driven to restore aromaticity to the fully aromatic quinoline system.

The Mechanism:

  • Initiation: Radical abstraction of the benzylic hydrogen at the C2 or C4 position (facilitated by trace metals or light).

  • Imine Formation: Formation of a 3,4-dihydroquinoline intermediate (Schiff base character).

  • Aromatization: Loss of two additional hydrogen atoms to form 6-Bromo-4-methylquinoline .

Critical Consequence (Stereochemistry): If your application relies on the chirality at the C4 position (where the methyl group resides), oxidation is catastrophic. The transition to the aromatic quinoline results in the planarization of C4 , destroying the chiral center and converting your enantiomerically pure material into an achiral aromatic impurity.

Troubleshooting Protocol
StepActionScientific Rationale
1 Quantify Degradation Do not rely on color. Perform ¹H NMR . Look for the disappearance of the C4-Methyl doublet (approx. 1.0-1.3 ppm) and the appearance of an aromatic methyl singlet (approx. 2.6 ppm).
2 Purification If oxidation is <5%, recrystallize from Ethanol/Hexanes. If >5%, column chromatography is required (Silica is acidic; use 1% Triethylamine to prevent acid-catalyzed disproportionation).
3 Prevention Store at -20°C under Argon. The secondary amine is prone to N-oxide formation; exclude O₂ rigorously.
Module 2: Photostability & Halogen Integrity

User Report: "LCMS shows a mass peak of [M-79] or [M-81]. I am losing the Bromine atom."

Technical Diagnosis

You are observing photodebromination . The C6-Bromine bond in aniline derivatives is sensitive to UV/Visible light (homolytic cleavage).

The Mechanism: Upon UV exposure, the aryl bromide undergoes homolytic fission, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (or the THQ core itself), leading to de-brominated 4-methyl-1,2,3,4-tetrahydroquinoline .

Visualization: Degradation Pathways

DegradationPathways SM 6-Br-4-Me-THQ (Active Material) Radical Radical Intermediate (Light Induced) SM->Radical UV Light (hν) Homolytic Cleavage Imine Dihydro-Intermediate (Imine) SM->Imine O2 / Trace Metal -2H Debromo 4-Me-THQ (Impurity: Loss of Br) Radical->Debromo H-Abstraction (Solvent) Quinoline 6-Br-4-Me-Quinoline (Aromatic/Achiral) Imine->Quinoline Oxidation -2H (Aromatization)

Caption: Figure 1.[1] Dual degradation pathways: Oxidative aromatization (Yellow path) and Photolytic debromination (Red path).

Module 3: Analytical Artifacts & Handling FAQs

Q: I see "Ghost Peaks" in my HPLC chromatogram that grow over time in the autosampler. Why? A: This is on-column oxidation .

  • Cause: THQs are electron-rich amines. If your mobile phase contains Methanol/Water without a buffer, and the sample sits in the autosampler (often illuminated), it oxidizes in situ.

  • Fix:

    • Use Acetonitrile instead of Methanol (Methanol can act as a radical transfer agent).

    • Add 0.1% Formic Acid or Ammonium Formate to stabilize the amine.

    • Use amber vials for autosampler trays.

Q: My sample is not dissolving in Chloroform (CDCl₃) for NMR. A: Check if you have the Hydrobromide (HBr) salt or the free base.

  • Free Base: Soluble in CDCl₃, DCM, MeOH.

  • Salt Form: Insoluble in CDCl₃; requires DMSO-d₆ or D₂O.

  • Warning: CDCl₃ is often acidic due to HCl formation over time. This can protonate the THQ nitrogen, causing line broadening in NMR. Always filter CDCl₃ through basic alumina or use a fresh ampoule.

Q: Can I use this reagent in a Palladium-catalyzed coupling (Suzuki/Buchwald)? A: Yes, but the secondary amine is a competing nucleophile.

  • Strategy: If you intend to couple at the Bromine position, you must protect the Nitrogen first (e.g., Boc or Cbz protection). Free secondary amines can poison Pd catalysts or undergo N-arylation instead of the desired C-C coupling.

Module 4: Experimental Troubleshooting Logic

Use this decision tree to diagnose purity issues before starting a synthesis.

TroubleshootingTree Start Observation: Sample Discoloration or Low Yield CheckNMR Action: Run 1H NMR (DMSO-d6) Start->CheckNMR AromaticProtons Check: Are there new peaks > 8.0 ppm? CheckNMR->AromaticProtons YesAromatic Diagnosis: Oxidation to Quinoline AromaticProtons->YesAromatic Yes NoAromatic Check: Integration of Br-adjacent protons AromaticProtons->NoAromatic No LowIntegration Diagnosis: Photodebromination NoAromatic->LowIntegration Low Count NormalIntegration Diagnosis: Salt Formation or Solvent Occlusion NoAromatic->NormalIntegration Normal

Caption: Figure 2. Rapid diagnostic workflow for assessing 6-Br-4-Me-THQ integrity.

References
  • Oxidative Aromatization Mechanism

    • Title: Aerobic Oxidative Dehydrogenation of Tetrahydroquinolines.[2]

    • Source:Journal of Organic Chemistry / ACS Public
    • Context: Defines the mechanism of THQ conversion to quinoline via imine intermedi
    • Link:

  • Photostability of Aryl Bromides

    • Title: Mechanistic analysis identifying reaction pathways for rapid reductive photodebromin
    • Source:Royal Society of Chemistry (RSC).
    • Context: Details the homolytic cleavage of C-Br bonds under light exposure.
    • Link:

  • Compound Properties & Safety

    • Title: 6-Bromo-1,2,3,4-tetrahydroquinoline (PubChem CID 4715029).[3]

    • Source: National Institutes of Health (NIH) - PubChem.
    • Context: Physical properties, safety data, and structural identifiers.[3]

    • Link:

  • Synthesis & Reactivity of THQs

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines.[1][2][4][5]

    • Source:Molecules / MDPI.
    • Context: Overview of synthetic routes and reactivity profiles of the THQ scaffold.
    • Link:

Sources

Validation & Comparative

Validating 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide to a Promising Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to the discovery of new therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1][2][3] This guide provides an in-depth technical analysis of a specific decorated THQ, 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline , as a prospective drug discovery scaffold. We will objectively compare its potential with alternative scaffolds and provide a comprehensive framework of experimental protocols for its validation, grounded in scientific integrity and practical insights.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Foundation for Diverse Bioactivity

The THQ scaffold, a fusion of a benzene ring and a partially saturated pyridine ring, offers a unique three-dimensional architecture that is amenable to extensive chemical modification. This structural versatility allows for the precise positioning of functional groups to interact with a wide array of biological targets. The inherent "drug-like" properties of the THQ nucleus, including its favorable molecular weight and lipophilicity, make it an attractive starting point for the development of novel therapeutic agents.[4][5]

Derivatives of the THQ scaffold have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Properties: Many THQ derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][6]

  • Neuroprotective and Neurotropic Effects: The scaffold is present in compounds showing promise for the treatment of neurodegenerative diseases.[3]

  • Antioxidant Activity: The nitrogen atom and the aromatic ring contribute to the radical-scavenging properties of certain THQ derivatives.[1]

  • Antiparasitic and Antimicrobial Activity: Substituted quinolines have been evaluated for their efficacy against various parasites and microbes.[4]

The subject of this guide, 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline , incorporates two key chemical modifications to the basic THQ structure: a bromine atom at the 6-position and a methyl group at the 4-position. The bromine atom provides a handle for further chemical diversification through cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[7] The methyl group introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

Comparison with Alternative Scaffolds

The selection of a scaffold is a critical decision in any drug discovery program. Here, we compare the 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline scaffold with other prominent heterocyclic scaffolds often employed in similar therapeutic areas.

ScaffoldKey Features & AdvantagesPotential DisadvantagesRepresentative Therapeutic Areas
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline Privileged scaffold with broad bioactivity. Bromine at C6 allows for facile chemical modification. Methyl at C4 introduces a chiral center for stereospecific targeting. Favorable physicochemical properties.[8]Potential for metabolic liabilities associated with the quinoline core. Possible off-target effects due to the promiscuous nature of the scaffold.Anticancer, Neuroprotection, Anti-inflammatory
1,2,3,4-Tetrahydroisoquinoline (THIQ) Isomeric to THQ, also a privileged scaffold. Well-established synthetic routes (e.g., Pictet-Spengler and Bischler-Napieralski reactions).[9] Present in numerous natural products and approved drugs.[10]Can also exhibit metabolic instability. Potential for off-target activities.Anticancer, Antiviral, Neuroprotection[9][10]
Indole A key structural component of many natural and synthetic bioactive compounds. Versatile for functionalization at multiple positions. Can participate in hydrogen bonding and π-stacking interactions.Can be susceptible to oxidative metabolism. Potential for CYP enzyme inhibition.Anticancer, Anti-inflammatory, Antiviral
Benzimidazole Structurally robust and chemically stable scaffold. Readily synthesized. Can act as a bioisostere for other heterocyclic systems.Can have poor solubility depending on substitution. Potential for hERG channel inhibition.Anticancer, Antiviral, Antihistamine
Oxadiazole A five-membered heterocycle that can act as a bioisosteric replacement for ester and amide groups. Can improve metabolic stability and pharmacokinetic properties.[7]Can be chemically reactive under certain conditions. May have limited structural diversity compared to larger scaffolds.Anticancer, Anti-inflammatory, Antibacterial[7]

A Proposed Workflow for the Validation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

The following section outlines a comprehensive and logical workflow for the experimental validation of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline as a drug discovery scaffold. This workflow is designed to assess its drug-like properties, preliminary efficacy, and potential liabilities early in the discovery process.

Scaffold Validation Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: ADME-Tox Profiling cluster_3 Phase 4: Lead Generation synthesis Synthesis & Purification physchem Physicochemical Profiling (Solubility, LogP, pKa) synthesis->physchem Characterized Compound cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) physchem->cytotoxicity Assess General Toxicity target_based Target-Based Assays (if target is known) physchem->target_based Evaluate On-Target Activity phenotypic Phenotypic Screening (if target is unknown) physchem->phenotypic Identify Biological Activity metabolic Metabolic Stability (Liver Microsomes) cytotoxicity->metabolic Proceed if Tolerable target_based->metabolic Proceed if Active phenotypic->metabolic Proceed if Active cyp CYP450 Inhibition metabolic->cyp herg hERG Liability cyp->herg permeability Permeability (e.g., PAMPA) herg->permeability sar Structure-Activity Relationship (SAR) Studies permeability->sar Data for Optimization optimization Lead Optimization sar->optimization

Caption: A logical workflow for the validation of a novel drug discovery scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the validation workflow.

Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

A more direct, though less documented, approach could be the direct bromination of 4-methyl-1,2,3,4-tetrahydroquinoline.

Note: These are proposed synthetic routes and would require optimization and validation in a laboratory setting.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][9][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Metabolic Stability: Liver Microsome Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an estimate of its intrinsic clearance.[1][13][14][15]

Principle: The compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Preparation: Prepare a stock solution of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline in a suitable solvent. Prepare human liver microsomes in a phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, the test compound (at a final concentration of 1 µM), and initiate the reaction by adding NADPH. Incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

hERG Liability Assessment: Automated Patch-Clamp

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[16][17][18][19]

Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG channel in cells expressing the channel. The effect of the test compound on this current is quantified.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Prepare a single-cell suspension.

  • Automated Patch-Clamp: Load the cell suspension and the test compound solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Whole-Cell Recording: The system automatically establishes a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied to the cells at increasing concentrations.

  • Data Acquisition and Analysis: The system records the hERG current in the absence and presence of the compound. The percentage of inhibition at each concentration is calculated, and an IC50 value is determined.

Data Presentation

Quantitative data from the validation studies should be summarized in a clear and concise table to facilitate comparison.

Property6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (Predicted/Experimental)Comparator Scaffold 1 (e.g., THIQ derivative)Comparator Scaffold 2 (e.g., Indole derivative)
Physicochemical Properties
Molecular Weight ( g/mol )212.09[8]Insert DataInsert Data
cLogP3.1[8]Insert DataInsert Data
TPSA (Ų)12.03Insert DataInsert Data
In Vitro Biology
Target X IC50 (nM)To be determinedInsert DataInsert Data
Cell Line Y IC50 (µM)To be determinedInsert DataInsert Data
ADME-Tox
Human Liver Microsome t½ (min)To be determinedInsert DataInsert Data
hERG IC50 (µM)To be determinedInsert DataInsert Data
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)To be determinedInsert DataInsert Data

Conclusion

The 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for drug discovery endeavors, leveraging the well-established biological relevance of the tetrahydroquinoline core. Its chemical tractability, coupled with the potential for diverse biological activities, makes it a valuable addition to the medicinal chemist's toolbox. The proposed validation workflow provides a robust framework for systematically evaluating its potential and mitigating risks early in the drug discovery pipeline. By adhering to rigorous experimental protocols and objective data analysis, researchers can effectively unlock the therapeutic potential of this and other novel chemical scaffolds.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13881–13913.
  • Jain, G. K. (2012). ADME Tox of diversified chemical scaffolds: NCEs & multi-component herbal products. Drug Design.
  • Wikipedia. (2023, December 2). Tetrahydroquinoline. Wikipedia.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.
  • (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • Medina-Franco, J. L., & Martinez-Mayorga, K. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(27), 16335–16344.
  • Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
  • Sophion Bioscience. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
  • Springer Nature. (2004).
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PubMed. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
  • Liu, Y., Cheng, Z., & Liu, S. (2022). Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. RSC Chemical Biology, 3(10), 1205–1217.
  • PubMed. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic Chemistry.
  • ResearchGate. (n.d.).
  • Sophion Bioscience. (n.d.).
  • Reaction Biology. (n.d.).
  • MDPI. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules.
  • Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(3), 280.
  • Evotec. (n.d.). hERG Safety Assay.
  • PubMed. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2004). Biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
  • PubMed Central. (n.d.). Approaches to Neural Tissue Engineering Using Scaffolds for Drug Delivery.
  • PubMed. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • PubMed Central. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic Chemistry.
  • PubMed. (2015). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • PubMed Central. (2023). Toward a New Generation of Bio-Scaffolds for Neural Tissue Engineering: Challenges and Perspectives.
  • PubMed Central. (n.d.). Appropriate Scaffold Selection for CNS Tissue Engineering.
  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
  • PubMed. (2018). Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • (2026). The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis.
  • PubMed Central. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports.
  • ResearchGate. (2024). New tetrahydro-isoquinoline derivatives as cholinesterase and α-glycosidase inhibitors: Synthesis, characterization, molecular docking & dynamics, ADME prediction, in vitro cytotoxicity and enzyme inhibition studies.
  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
  • VectorB2B. (n.d.).
  • MDPI. (2025).
  • Sigma-Aldrich. (n.d.). 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Sources

A Comparative Spectroscopic Guide to the Synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides an in-depth spectroscopic analysis of the heterocyclic compound 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, contrasting its spectral characteristics with those of its precursors, p-bromoaniline and crotonaldehyde. This comparative approach offers researchers a clear roadmap for monitoring the progress of the synthesis and verifying the identity and purity of the final product. The synthesis is contextualized within the framework of the Doebner-von Miller reaction, a classic and effective method for the formation of quinoline structures.

The Doebner-von Miller Synthesis: A Pathway to Tetrahydroquinolines

The Doebner-von Miller reaction is a robust acid-catalyzed reaction that facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In the synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, p-bromoaniline undergoes a Michael addition with crotonaldehyde, followed by an intramolecular electrophilic cyclization and subsequent dehydration and reduction steps to yield the final tetrahydroquinoline ring system. The overall transformation involves the formation of a new heterocyclic ring and the saturation of a double bond, changes that are readily observable through various spectroscopic techniques.

Doebner_von_Miller p_bromoaniline p-Bromoaniline intermediate Michael Adduct Intermediate p_bromoaniline->intermediate Michael Addition crotonaldehyde Crotonaldehyde crotonaldehyde->intermediate dihydroquinoline 1,2-Dihydroquinoline Intermediate intermediate->dihydroquinoline Cyclization & Dehydration tetrahydroquinoline 6-Bromo-4-methyl-1,2,3,4- tetrahydroquinoline dihydroquinoline->tetrahydroquinoline Reduction Experimental_Workflow start Dissolve p-Bromoaniline in Ethanol add_hcl Add conc. HCl start->add_hcl add_croton Add Crotonaldehyde (ice bath) add_hcl->add_croton reflux Reflux add_croton->reflux neutralize Neutralize with NaOH solution reflux->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify characterize Spectroscopic Characterization purify->characterize

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for Quality Verification

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Blueprint of Purity and Identity

In the landscape of medicinal chemistry and drug development, 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic building block. Its substituted tetrahydroquinoline scaffold is a core structure in numerous pharmacologically active agents, making its purity and structural integrity paramount for the synthesis of novel therapeutic candidates.[1][2] The Certificate of Analysis (CoA) is more than a mere document; it is the foundational blueprint that guarantees the quality, identity, and purity of a chemical intermediate. For researchers, a comprehensive and well-substantiated CoA ensures reproducibility of experimental results and provides confidence in the downstream synthetic transformations.

This guide offers an in-depth comparison of the critical analytical techniques used to generate a CoA for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline. We will move beyond a superficial listing of specifications to dissect the causality behind experimental choices, compare the performance of orthogonal analytical methods, and provide the technical insights necessary to critically evaluate the quality of this essential reagent.

Deconstructing the Certificate of Analysis: A Multi-Faceted Approach to Quality

A robust CoA for a chemical intermediate like 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is not the result of a single analytical test. Instead, it represents a synthesis of data from multiple, complementary techniques, each providing a unique piece of the quality puzzle. The diagram below illustrates the typical workflow for generating a comprehensive CoA.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Certification Sample Raw Material Sample Appearance Appearance & Solubility (Visual/Physical Test) Sample->Appearance NMR NMR Spectroscopy (¹H, ¹³C) Appearance->NMR Confirms basic properties MS Mass Spectrometry (LC-MS or GC-MS) Appearance->MS Proceeds to identity tests CoA Certificate of Analysis (Final Report) Appearance->CoA HPLC HPLC-UV/DAD NMR->HPLC Identity confirmed, proceeds to purity NMR->CoA MS->HPLC Identity confirmed, proceeds to purity MS->CoA GC GC-FID/MS HPLC->CoA Data compiled HPLC->CoA GC->CoA Data compiled GC->CoA

Caption: Workflow for generating a Certificate of Analysis.

Comparative Analysis of Key Analytical Techniques

The core of any CoA rests on two pillars: unambiguous identity confirmation and accurate purity assessment. For 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, this is typically achieved through a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chromatography (HPLC or GC).

Identity Confirmation: Is It What It Claims to Be?

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), effectively fingerprinting the molecule's structure.

  • ¹H NMR Expertise: For 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the tetrahydroquinoline ring, the methyl group protons, and the N-H proton. The splitting patterns (multiplicity) and integration values confirm the connectivity of these groups. For example, the protons on the aromatic ring will show splitting patterns consistent with their positions relative to the bromine atom and the fused ring. The signals for the aliphatic protons at positions 2, 3, and 4 will typically be multiplets due to coupling with each other.[4][5]

  • ¹³C NMR Trustworthiness: While ¹H NMR confirms the proton framework, ¹³C NMR validates the carbon backbone. The number of unique signals directly corresponds to the number of chemically non-equivalent carbon atoms, providing a robust cross-validation of the structure.[6]

  • Authoritative Grounding: A CoA stating the ¹H NMR spectrum is "Consistent with structure" is a minimum requirement.[7] A high-quality CoA will provide the actual spectrum or, at the very least, a peak list with chemical shifts, multiplicities, and integrations that can be independently verified by the end-user.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary and essential identity check. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and impurity analysis.

  • Expertise: For 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (Molecular Formula: C₁₀H₁₂BrN, Molecular Weight: ~226.11 g/mol ), the mass spectrum should show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units, a highly specific indicator of a monobrominated compound.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision (typically <5 ppm error), allowing for the calculation of the elemental composition. This provides an exceptionally high degree of confidence in the compound's identity.

Purity Assessment & Impurity Profiling: How Clean Is It?

While NMR can detect major impurities, chromatographic techniques are essential for quantifying purity and detecting trace-level contaminants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's properties.

Start Compound: 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline Prop_Check Is the compound thermally stable and volatile? Start->Prop_Check HPLC_Path Primary Technique: High-Performance Liquid Chromatography (HPLC) Prop_Check->HPLC_Path No GC_Path Alternative/Complementary Technique: Gas Chromatography (GC) Prop_Check->GC_Path Yes HPLC_Reason Reason: High polarity, moderate molecular weight, and potential for thermal degradation. HPLC_Path->HPLC_Reason GC_Reason Reason: Suitable for volatile impurities (e.g., residual solvents) or if derivatization is performed. GC_Path->GC_Reason

Caption: Decision tree for selecting the primary chromatographic technique.

High-Performance Liquid Chromatography (HPLC)

For 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, a non-volatile solid, HPLC is the superior and most common choice for purity analysis.

  • Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase is typically used, which separates compounds based on their hydrophobicity.[8] The mobile phase would consist of an aqueous buffer (like ammonium formate or phosphoric acid) and an organic solvent (like acetonitrile or methanol).[9][10] The UV detector is set to a wavelength where the quinoline chromophore absorbs strongly (e.g., 250-280 nm) to ensure high sensitivity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Trustworthiness & Self-Validation: A validated HPLC method includes system suitability parameters. Before sample analysis, a standard is injected to verify that the system is performing correctly. Key parameters include:

    • Resolution (Rs): Ensures separation between the main peak and the closest impurity. An Rs value > 1.5 is typically required.

    • Tailing Factor (T): Measures peak symmetry. A value between 0.8 and 1.5 is ideal, as poor symmetry can affect area integration and accuracy.

    • Repeatability: Multiple injections of the same standard should yield consistent peak areas (e.g., <2% RSD).

Gas Chromatography (GC)

GC is an excellent technique for analyzing volatile and thermally stable compounds. While less ideal as the primary purity method for this specific molecule due to its polarity and molecular weight, it is invaluable for identifying specific types of impurities.

  • Expertise & Application: GC coupled with a Flame Ionization Detector (GC-FID) is the standard method for determining residual solvents (e.g., from the synthesis or purification steps). GC coupled with a Mass Spectrometer (GC-MS) is highly effective for identifying and quantifying volatile, brominated by-products that may arise during synthesis.[11][12] The selectivity of a triple quadrupole mass spectrometer (GC-MS/MS) can be critical for analyzing complex samples.[12][13]

  • Authoritative Grounding: The synthesis of quinolines can involve various solvents and reagents.[14][15][16] A comprehensive CoA should include a statement on residual solvents, with data ideally generated by a headspace GC method.

Comparative Data Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on polarity/hydrophobicity.Separation in a gaseous mobile phase based on boiling point/volatility.
Primary Use Case Purity determination and analysis of non-volatile impurities.Residual solvent analysis and analysis of volatile impurities.
Typical Column C18 or other reversed-phase columns (e.g., Primesep for basic molecules).[10]Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5ms).[13]
Typical Detector UV/Diode Array Detector (DAD), Mass Spectrometer (MS).Flame Ionization Detector (FID), Mass Spectrometer (MS).
Sample Prep Dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent; headspace analysis for residual solvents.
Advantages Wide applicability, room temperature operation prevents degradation.High resolution, excellent for volatile compounds, sensitive detectors (FID).
Limitations Lower resolution than GC, requires solvent disposal.Sample must be volatile and thermally stable, potential for degradation in the injector.

In-Depth Methodologies: Replicable and Validated Protocols

The following protocols are representative examples based on established methods for analyzing substituted quinolines and brominated aromatic compounds.

Protocol 1: Purity Determination by RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 30% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to make a 0.5 mg/mL solution.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and integrate all peaks with an area greater than 0.05% of the total area. Purity is reported as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS
  • Instrumentation: LC-MS system, typically a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic compatibility.

  • MS Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Scan from m/z 100-500.

  • Analysis: Confirm the presence of the [M+H]+ ion at ~m/z 226/228, showing the characteristic 1:1 isotopic pattern for a single bromine atom.

Conclusion: A Researcher's Guide to CoA Evaluation

When evaluating a Certificate of Analysis for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, researchers and drug development professionals should look for a cohesive analytical narrative. The identity should be unequivocally confirmed by both NMR, which provides the structural framework, and MS, which confirms the molecular weight and correct elemental composition (especially the bromine isotope pattern).

Purity should be established using a high-resolution chromatographic technique, with HPLC being the most appropriate method. A purity value of >97% or >98% is common for such building blocks.[7][17] Critically, the CoA should specify the method used (e.g., "Purity by HPLC") and, ideally, provide the chromatogram. The absence of data on residual solvents should be considered a potential gap in the quality assessment.

By understanding the comparative strengths and specific applications of these core analytical techniques, you can move from being a passive consumer of data to an active, critical evaluator of chemical quality, ensuring the integrity and success of your research endeavors.

References

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link][9]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. De Gruyter. Available at: [Link][8]

  • Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Royal Society of Chemistry. Available at: [Link][18]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. PubMed. Available at: [Link][19]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link][10]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Available at: [Link][4]

  • Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. Available at: [Link][11]

  • ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. ResearchGate. Available at: [Link][6]

  • Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. Available at: [Link][12]

  • Separation of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][20]

  • A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. National Center for Biotechnology Information. Available at: [Link][13]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society. Available at: [Link][21]

  • Structure elucidation of quinoline | NMR Spectroscopy. YouTube. Available at: [Link][3]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link][14]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). J-STAGE. Available at: [Link][22]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. Available at: [23]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link][15]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Available at: [Link][2]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. ResearchGate. Available at: [Link][5]

  • The Chemistry of 6-Bromo-1,2,3,4-tetrahydroquinoline: Properties and Synthesis. Medium. Available at: [Link][16]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are designed to be a self-validating system, integrating causality with best practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Proper disposal begins with a thorough understanding of the risks. 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is a halogenated heterocyclic amine. While specific toxicological data for this exact molecule is limited, we can infer its hazard profile from its structural components: the quinoline core and the bromine substituent.

The quinoline scaffold is associated with significant health hazards; quinoline itself is considered a potential carcinogen and can cause liver damage.[1][2] Halogenated organic compounds form a specific category of chemical waste that requires careful handling due to the potential for forming hazardous byproducts like hydrobromic acid upon incineration.[3]

Based on aggregated GHS data for the closely related compound 6-Bromo-1,2,3,4-tetrahydroquinoline, the primary hazards are clear.[4]

Table 1: Inferred Hazard Profile

Hazard Class GHS Hazard Statement Causality and Implication
Acute Toxicity, Oral H302: Harmful if swallowed[4] Ingestion can lead to systemic toxic effects. Strict hygiene measures are non-negotiable.
Acute Toxicity, Dermal H312: Harmful in contact with skin[4] The compound can be absorbed through the skin, necessitating the use of appropriate gloves and lab coats.
Acute Toxicity, Inhalation H332: Harmful if inhaled[4] Aerosolization or vaporization poses a significant risk to the respiratory system. All handling must be done in a well-ventilated area, preferably a chemical fume hood.

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[2][5] | This compound must be prevented from entering waterways. Drain disposal is strictly prohibited. |

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2][6] Protects against splashes and potential contact with airborne particles, preventing serious eye irritation or damage.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Prevents dermal absorption. Gloves must be inspected before use and disposed of after handling or contamination.[2][9]
Body Protection A laboratory coat. Protects skin and personal clothing from contamination.[6]

| Respiratory Protection | Handle only within a certified chemical fume hood.[10] | Mitigates the risk of inhaling harmful vapors or aerosols.[7] |

Handling Protocol:

  • Always handle 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline inside a chemical fume hood to minimize inhalation exposure.[11]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][10]

  • Avoid generating dust or aerosols.

  • Ensure an eyewash station and safety shower are immediately accessible.[9]

Waste Segregation and Containment: The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal workflow. Co-mingling different waste types leads to complex and expensive disposal processes and can create dangerous chemical incompatibilities.[11]

Core Principle: As a halogenated organic compound, 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline waste must be collected in a designated "Halogenated Organic Waste" container.[12][13]

Step-by-Step Containment Protocol:

  • Select the Right Container: Use a chemically compatible container in good condition with a secure, tightly sealing lid.[11][12]

  • Label Correctly Before Use: The waste container must be labeled before the first drop of waste is added.[12] This prevents the creation of "mystery waste," which is costly and dangerous to handle.

  • Keep the Container Closed: Waste containers must remain sealed at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab environment.[11][12]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.[11]

Table 3: Waste Container Labeling Requirements

Label Component Description
Header "HAZARDOUS WASTE"
Chemical Contents List the full chemical name: "Waste 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline". Do not use abbreviations.[12] If in a solvent, list all components and their approximate percentages.
Hazard Identification Check all applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[11]

| Generator Information | Name of the principal investigator, laboratory location, and contact information. |

Chemical Incompatibilities: Do not mix this waste with:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[7]

  • Strong Acids: As a substituted amine, it can react exothermically with strong acids.

  • Non-Halogenated Waste: Mixing increases disposal costs and complexity.[11]

  • Aqueous Waste: Keep organic and aqueous waste streams separate unless the process requires it.

Disposal Pathways: A Decision Framework

The only acceptable disposal route for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline is through a licensed hazardous waste management company. This is non-negotiable. The decision workflow below illustrates the process from generation to final disposal.

DisposalWorkflow start Waste Generated (Pure compound or contaminated materials) decision_type Identify Waste Type start->decision_type pure Unused/Expired Reagent decision_type->pure  Pure contaminated Contaminated Labware, Spill Debris, Solutions decision_type->contaminated Contaminated   segregate Place in Designated 'Halogenated Organic Waste' Container pure->segregate contaminated->segregate label Ensure Container is Correctly Labeled (See Table 3) segregate->label store Store Sealed Container in Satellite Accumulation Area (SAA) label->store full Container is 3/4 Full? store->full full->store No contact_ehs Request Waste Pickup (Contact Institutional EHS Office) full->contact_ehs Yes disposal Disposal via Licensed Hazardous Waste Contractor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal Decision Workflow for 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline.

The ultimate fate of this waste is typically high-temperature incineration.[3] This process is necessary to destroy the organic molecule completely. Facilities capable of handling halogenated waste are equipped with specialized "scrubbers" to neutralize the resulting acidic gases (like HBr) before they are released into the atmosphere.

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Small-Scale Spill Response (inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[5][6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as "Spill Debris containing 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline" and manage it as halogenated organic waste.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

By adhering to these scientifically-backed procedures, you build a culture of safety and responsibility, ensuring that our pursuit of innovation does not come at the cost of personal or environmental health.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]

  • Incompatibility. Ankara University Faculty of Pharmacy. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • Federal Register, Volume 63 Issue 85. GovInfo. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。